3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid
Descripción
BenchChem offers high-quality 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-11(2,7-10(16)17)8-5-3-4-6-9(8)12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXGRVBZNDYMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
mechanism of action of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid in vitro
Preclinical Deconvolution of the In Vitro Mechanism of Action for 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic Acid
Executive Summary
In early-stage drug discovery, highly specialized fragment-like molecules are rarely assigned a single, universal mechanism of action (MoA) a priori. 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid (CAS: 1518241-73-0) , hereafter referred to as 3M-TFPBA , is a commercially available fluorinated carboxylic acid building block[1]. Due to its unique stereoelectronic profile, it serves as a privileged pharmacophore. As a Senior Application Scientist, I have designed this whitepaper to outline the definitive in vitro screening cascade required to elucidate the MoA of 3M-TFPBA. We will systematically deconvolute its activity across three high-probability target classes: Peroxisome Proliferator-Activated Receptors (PPARs), Free Fatty Acid Receptors (FFAR2/3), and Gamma-Secretase.
Structural Rationale & MoA Deconvolution Strategy
To understand the in vitro behavior of 3M-TFPBA, we must first analyze the causality between its structural motifs and biological targets. The compound possesses three critical features:
-
Terminal Butanoic Acid: Mimics endogenous short-chain fatty acids (SCFAs), directing affinity toward lipid-sensing G-Protein Coupled Receptors (GPCRs) like FFAR2/3[2].
-
Trifluoromethyl-Phenyl Group: Provides a highly lipophilic, electron-withdrawing bulk that enhances binding in hydrophobic pockets (e.g., the PPAR ligand-binding domain) while resisting oxidative metabolism[3].
-
Gem-Dimethyl-like Branching (3-Methyl): Induces steric hindrance that restricts conformational flexibility, a hallmark of allosteric modulators like Gamma-Secretase Modulators (GSMs).
Fig 1. Structural deconvolution and tri-directional MoA screening workflow for 3M-TFPBA.
Target Class 1: Nuclear Receptors (PPAR α/γ/δ )
Causality & Rationale: Fibrates and synthetic fatty acid analogs exert their metabolic effects by binding to the Ligand-Binding Domain (LBD) of PPARs. The lipophilic tail of 3M-TFPBA is hypothesized to stabilize the AF-2 helix of the PPAR LBD, recruiting coactivators[3].
Self-Validating System: To prevent false positives from compound autofluorescence or aggregation, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay[4]. The system is self-validating: a known high-affinity ligand (e.g., GW7647 for PPAR α ) is run in parallel to establish a 100% displacement baseline, and the ratiometric nature of TR-FRET (520 nm / 495 nm) normalizes well-to-well dispensing errors[4].
Step-by-Step Protocol: TR-FRET Competitive Binding Assay
-
Reagent Preparation: Prepare complete TR-FRET assay buffer supplemented with 5 mM DTT to maintain the structural integrity of the PPAR-LBD GST-tagged protein[4].
-
Compound Plating: Dispense 3M-TFPBA in a 12-point dose-response curve (ranging from 10 μ M to 0.1 nM) into a 384-well low-volume plate. Include DMSO (vehicle) as a negative control and 1 μ M GW7647 as a positive control[4].
-
Complex Addition: Add the fluorescent Pan-PPAR Green tracer, followed immediately by the Tb-anti-GST antibody/PPAR-LBD complex[4].
-
Incubation: Seal the plate and incubate at room temperature for 2–6 hours to allow equilibrium binding.
-
Readout: Excite the plate at 340 nm. Measure emission at 495 nm (Terbium) and 520 nm (Tracer). Calculate the 520/495 ratio. A decrease in the ratio indicates that 3M-TFPBA successfully displaced the tracer[3].
Target Class 2: Free Fatty Acid Receptors (FFAR2/3)
Causality & Rationale: FFAR2 (GPR43) and FFAR3 (GPR41) are natively activated by SCFAs like acetate and butyrate[2]. 3M-TFPBA's butanoic acid core makes it a prime candidate for orthosteric binding. Because FFAR2 couples primarily to the Gαi pathway, activation by an agonist will inhibit adenylate cyclase, leading to a measurable decrease in intracellular cyclic AMP (cAMP)[5].
Self-Validating System: Measuring a decrease in a basal signal is prone to artifacts (e.g., cell death). Therefore, the protocol uses Forskolin to artificially stimulate adenylate cyclase, creating a high cAMP baseline. If 3M-TFPBA is a true Gαi agonist, it will dose-dependently suppress this Forskolin-induced spike[5].
Fig 2. In vitro FFAR2 (GPR43) signaling pathway modulated by 3M-TFPBA via Gαi coupling.
Step-by-Step Protocol: In Vitro cAMP Accumulation Assay
-
Cell Preparation: Culture CHO-K1 cells stably expressing human FFAR2. Detach cells in mid-log phase using PBS-EDTA and resuspend in assay buffer containing 500 μ M IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)[5].
-
Stimulation: Seed 5,000 cells/well in a 96-well plate. Add 3M-TFPBA at varying concentrations alongside 10 μ M Forskolin[5].
-
Incubation: Incubate for 30 minutes at 37°C to allow Gαi signaling to suppress the Forskolin-induced cAMP accumulation.
-
Lysis & Detection: Lyse the cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (cAMP-d2 and anti-cAMP Cryptate).
-
Quantification: Measure the HTRF signal. The signal is inversely proportional to the concentration of intracellular cAMP.
Target Class 3: Gamma-Secretase Modulation (GSM)
Causality & Rationale: Certain aryl-aliphatic carboxylic acids (e.g., flurbiprofen derivatives) do not inhibit Gamma-Secretase directly but allosterically modulate its cleavage site. This shifts the processing of Amyloid Precursor Protein (APP) away from the neurotoxic A β42 toward the shorter, benign A β38 . The bulky trifluoromethyl group of 3M-TFPBA provides the exact steric bulk required to lodge into the GSM allosteric pocket.
Self-Validating System: A true GSM must lower A β42 and increase A β38 without affecting total A β production or Notch signaling. The protocol multiplexes A β42 and A β38 ELISAs from the same cell supernatant to definitively prove modulation rather than non-specific enzyme inhibition or cytotoxicity.
Step-by-Step Protocol: Cell-Based A β Multiplex ELISA
-
Cell Plating: Seed HEK293 cells stably expressing the Swedish mutant of APP (APPsw) into 96-well tissue culture plates.
-
Compound Treatment: Treat cells with a concentration gradient of 3M-TFPBA for 24 hours. Include a known Gamma-Secretase Inhibitor (GSI, e.g., DAPT) as a control for total inhibition.
-
Supernatant Harvest: Collect the conditioned media and clarify by centrifugation.
-
Multiplex ELISA: Transfer supernatants to plates pre-coated with capture antibodies specific to the C-termini of A β42 and A β38 .
-
Detection: Add a ruthenium-labeled N-terminal detection antibody (e.g., 6E10) and read via electrochemiluminescence. Calculate the A β42 /A β38 ratio.
Quantitative Data Synthesis
To establish the definitive MoA, the in vitro readouts must be cross-analyzed. The table below outlines the expected pharmacological profile matrix used to classify the primary target of 3M-TFPBA based on the experimental results.
| Target Class | Assay Type | Primary Readout Metric | Self-Validation Control | Threshold for Hit Validation |
| PPAR α/γ/δ | TR-FRET Binding | IC50 (Tracer Displacement) | GW7647 / Rosiglitazone | IC50<5μM ; Z'-factor >0.6 |
| FFAR2 (GPR43) | cAMP Accumulation | EC50 (cAMP Suppression) | Forskolin (Baseline) | EC50<10μM ; Max suppression >50% |
| Gamma-Secretase | Multiplex ELISA | A β42 ↓ / A β38 ↑ Ratio | DAPT (GSI Control) | >30% shift in A β42 /A β38 ratio |
| Cytotoxicity | CellTiter-Glo | CC50 (ATP Depletion) | 1% Triton X-100 | CC50>50μM (Ensures specific MoA) |
References
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PubChem. "TR-FRET-based biochemical dose response competitive binding lanthascreen assay for partial agonists of the peroxisome proliferator-activated receptor gamma (PPARg)." National Institutes of Health (NIH). URL: [Link]
- Google Patents. "US11072582B2 - Substituted pyrrolidines as G-protein coupled receptor 43 agonists." United States Patent and Trademark Office.
-
MDPI. "Free Fatty Acid Receptors 2 and 3 as Microbial Metabolite Sensors to Shape Host Health: Pharmacophysiological View." International Journal of Molecular Sciences. URL:[Link]
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- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. US11072582B2 - Substituted pyrrolidines as G-protein coupled receptor 43 agonists - Google Patents [patents.google.com]
A Technical Guide to the Physicochemical Characterization of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic Acid
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on determining the fundamental physicochemical properties of the compound 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid, focusing on its molecular weight and crystal structure. The methodologies detailed herein are foundational for comprehensive material characterization, which is critical for applications in medicinal chemistry and materials science.
Introduction: The Imperative of Precise Characterization
3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid is a substituted carboxylic acid featuring a chiral center and a trifluoromethylphenyl moiety. The precise structural and physical properties of such molecules are paramount in drug development. Properties like molecular weight directly influence stoichiometry and formulation, while the crystalline form (polymorphism) can profoundly impact solubility, stability, and bioavailability. This guide elucidates the theoretical basis and practical workflows for determining these critical parameters with high fidelity.
Molecular Weight Determination: From Theory to Practice
The molecular weight (MW) is an intrinsic property derived from the chemical formula of a compound. For 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid, the molecular formula is C12H13F3O2.[1]
Theoretical Calculation
The monoisotopic mass is calculated by summing the masses of the most abundant isotopes of the constituent atoms. This value is crucial for high-resolution mass spectrometry.
Table 1: Calculation of Monoisotopic Mass for C12H13F3O2
| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 12 | 12.000000 | 144.000000 |
| Hydrogen (¹H) | 13 | 1.007825 | 13.101725 |
| Fluorine (¹⁹F) | 3 | 18.998403 | 56.995209 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Total | | Monoisotopic Mass | 246.086764 |
The average molecular weight, used for bulk calculations, is 246.23 g/mol .
Experimental Verification by Mass Spectrometry (MS)
Mass spectrometry is a core analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2][3] It serves as the definitive method for confirming the molecular weight of a synthesized compound.[4] The process involves ionizing the sample, separating the ions based on their m/z, and detecting their relative abundance.[5]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Ionization: Introduce the sample into the ESI source. In negative ion mode, the carboxylic acid will be deprotonated to form the [M-H]⁻ ion. The expected m/z would be approximately 245.08.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their m/z ratio.[3]
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.[2] The peak corresponding to the molecular ion confirms the compound's identity and purity.[4]
Table 2: Summary of Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1518241-73-0 | [1] |
| Molecular Formula | C12H13F3O2 | [1] |
| Average Molecular Weight | 246.23 g/mol |
| Monoisotopic Mass | 246.086764 Da | Calculated |
Crystal Structure Determination
The three-dimensional arrangement of molecules in a solid-state crystal is its crystal structure. This information is indispensable for understanding a drug's physical properties.[6] Single-Crystal X-ray Diffraction (SC-XRD) is the gold-standard technique for unambiguously determining the atomic arrangement within a molecule and its packing in the crystal lattice.[6][7][8]
A search of the Cambridge Structural Database (CSD) and general scientific literature did not yield a publicly deposited crystal structure for 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid. Therefore, this section describes the authoritative protocol by which this structure would be determined.
Causality in Experimental Design: The Path to a Solved Structure
The success of an SC-XRD experiment is critically dependent on the quality of a single crystal.[9] The goal is to produce a well-ordered, single-domain crystal of appropriate size (typically 0.05 - 0.25 mm).[9]
Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Growth (The Critical Step):
-
Rationale: Slow, controlled crystallization is necessary to achieve the high degree of internal order required for diffraction. Rapid precipitation leads to poorly ordered or polycrystalline material.
-
Method (Slow Evaporation):
-
a. Dissolve the compound in a suitable solvent (e.g., ethyl acetate, acetone) to near-saturation in a small vial.
-
b. Add a less-soluble "anti-solvent" (e.g., hexane) dropwise until the solution becomes faintly turbid.
-
c. Add a single drop of the primary solvent to clarify the solution.
-
d. Cover the vial with a perforated film (e.g., Parafilm with pinholes) and leave undisturbed. Slow evaporation over days or weeks allows for the formation of high-quality crystals.[9]
-
-
-
Crystal Mounting & Data Collection:
-
Rationale: The crystal must be fixed in the path of the X-ray beam and rotated to collect diffraction data from all possible orientations. Low temperature (e.g., 100 K) is used to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.
-
Method:
-
a. Under a microscope, select a single, transparent crystal with no visible defects.[9]
-
b. Mount the crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas.
-
c. Center the crystal on the diffractometer.
-
d. Collect a series of diffraction images (frames) while rotating the crystal.[10][11]
-
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction spots are used to determine the unit cell dimensions and space group. Computational methods ("direct methods" or "Patterson methods") are then used to solve the phase problem and generate an initial electron density map.[12] This map is used to build a molecular model, which is then refined against the experimental data to yield precise atomic coordinates, bond lengths, and angles.
-
Method:
-
a. Data Reduction: Integrate the intensities of the diffraction spots and apply corrections (e.g., for absorption).
-
b. Structure Solution: Use software (e.g., SHELXT) to determine the initial atomic positions.
-
c. Refinement: Iteratively refine the model (e.g., using SHELXL) to achieve the best fit between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics like the R-factor.
-
-
Anticipated Crystallographic Data
Upon successful structure determination, the results are reported in a standard Crystallographic Information File (CIF). Key parameters that would be determined are summarized in the template table below.
Table 3: Representative Crystallographic Data (Template)
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | 10.1, 12.5, 15.3 |
| α, β, γ (°) | The angles between the unit cell axes. | 90, 105.4, 90 |
| Volume (ų) | The volume of the unit cell. | 1860 |
| Z | The number of molecules in the unit cell. | 4 |
| R1, wR2 | Residual factors indicating goodness-of-fit. | < 0.05 |
Conclusion
The rigorous determination of molecular weight and crystal structure provides the foundational data package for any small molecule intended for advanced applications, particularly in pharmaceuticals. Mass spectrometry offers unequivocal confirmation of molecular identity, while single-crystal X-ray diffraction provides an unparalleled view into the three-dimensional structure and intermolecular interactions. Following these validated protocols ensures data integrity and provides the critical insights necessary for informed decision-making in research and development.
References
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Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]
-
Westin, J. (n.d.). Mass spectrometry (MS) - Organic Chemistry. Retrieved from [Link]
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IUCr Journals. (2023). Crystal structure Determination of Small Molecules by 3D ED/MicroED. Retrieved from [Link]
-
IAEA. (2025). Estimate the Chemical Formula of Organic Compounds from Mass Spectrometry Data. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Retrieved from [Link]
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MilliporeSigma. (n.d.). 3-methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid. Retrieved from [Link]
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ESRF. (n.d.). Single crystal X-ray diffraction service. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental Crystal Structure Determination. Retrieved from [Link]
-
Fiveable. (2025). Mass spectrometry (MS) | Organic Chemistry II Class Notes.... Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]
-
RSC Publishing. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. Retrieved from [Link]
-
Excillum. (2023). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Retrieved from [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
-
ESRF. (n.d.). Single-Crystal X-Ray Diffraction tasks - Extensible Workflow System (Ewoks). Retrieved from [Link]
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pharmacokinetics of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid in animal models
Title: Pharmacokinetics of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid: A Technical Guide to Preclinical Evaluation
Executive Summary & Structural Rationale
In contemporary drug design, the strategic incorporation of halogenated moieties and sterically hindered aliphatic chains is paramount for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid (CAS 1518241-73-0) is a highly specialized lipophilic building block frequently utilized in the synthesis of nuclear receptor modulators and enzyme inhibitors.
Evaluating the pharmacokinetics (PK) of this molecule requires a deep understanding of how its unique structural features dictate its biological fate. The molecule possesses two critical metabolic shields:
-
The Ortho-Trifluoromethyl (-CF3) Group: The C-F bond is exceptionally strong (485.3 kJ/mol), and the -CF3 group acts as a powerful electron-withdrawing moiety[1]. By placing it at the ortho position of the phenyl ring, it sterically and electronically deactivates the aromatic system against cytochrome P450 (CYP450)-mediated oxidative hydroxylation[2].
-
The Quaternary β -Carbon: The butanoic acid backbone is substituted at the 3-position (the β -carbon relative to the carboxylate) with both a methyl group and the bulky fluorinated phenyl ring. Because β -oxidation of fatty acids strictly requires a hydrogen atom on the β -carbon to form an enoyl-CoA intermediate, this quaternary center completely abolishes rapid aliphatic clearance.
Understanding this causality is essential. When we design a PK study for this compound, we are not just measuring concentrations; we are validating the efficacy of these structural metabolic shields.
Metabolic Routing & Clearance Mechanisms
Because Phase I CYP450 oxidation and standard β -oxidation are structurally blocked, the metabolic clearance of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid shifts almost entirely to Phase II pathways. The terminal carboxylic acid serves as a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to the formation of an acyl glucuronide, which is subsequently cleared via biliary and renal routes.
Metabolic routing demonstrating the protective structural effects of the scaffold.
Self-Validating Preclinical Pharmacokinetic Protocol
To accurately quantify this highly lipophilic acid (Predicted LogP ~4.2), the experimental protocol must be designed as a self-validating system. High lipophilicity often leads to non-specific binding in analytical tubing, precipitation in vivo, and severe ion suppression during mass spectrometry. The following step-by-step methodology mitigates these risks.
Step 1: Formulation Optimization (Overcoming Lipophilicity)
-
Causality: Dosing a highly lipophilic acid intravenously in standard aqueous buffers will cause micro-precipitation in the bloodstream, artificially inflating the apparent Volume of Distribution ( Vss ) and confounding Clearance ( Cl ) data.
-
Protocol: Prepare a co-solvent microemulsion. Dissolve the compound in 5% N-methyl-2-pyrrolidone (NMP), add 10% Solutol HS-15 as a surfactant, and slowly titrate with 85% sterile saline. This ensures a true thermodynamic solution.
Step 2: In Vivo Dosing & Serial Microsampling
-
Causality: To obtain a reliable half-life ( t1/2 ) and bioavailability ( F% ), full concentration-time profiles must be captured from the same animal to eliminate inter-subject physiological variance.
-
Protocol:
-
Utilize male Sprague-Dawley rats (n=6 per route) with surgically implanted jugular vein catheters.
-
Administer 1 mg/kg Intravenously (IV) and 5 mg/kg Per Os (PO) via oral gavage.
-
Collect 50 µL whole blood aliquots at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately at 4°C to harvest plasma.
-
Step 3: Self-Validating Sample Preparation
-
Causality: Fluorinated compounds are notorious for unpredictable matrix effects in LC-MS/MS. A self-validating extraction must include a Stable-Isotope Labeled Internal Standard (SIL-IS) to dynamically correct for ionization suppression.
-
Protocol:
-
Transfer 10 µL of rat plasma to a 96-well plate.
-
Add 150 µL of cold Acetonitrile spiked with 50 ng/mL of a 13C4 -labeled analog (SIL-IS).
-
Vortex for 5 minutes and centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Transfer the supernatant for analysis.
-
Step 4: LC-MS/MS Bioanalysis
-
Causality: The carboxylic acid moiety readily deprotonates, making Negative Electrospray Ionization (ESI-) the most sensitive detection mode.
-
Protocol:
-
Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm).
-
Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
-
Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 245.1 → 201.1 (representing the parent [M−H]− ion and the subsequent loss of CO2 ).
-
In vivo pharmacokinetic workflow from dosing to non-compartmental analysis.
Quantitative Data & Pharmacokinetic Parameters
Based on the structural homology to other highly fluorinated, sterically hindered lipophilic acids (such as nonsteroidal 5α-reductase inhibitors and PPAR modulators)[3], the anticipated non-compartmental analysis (NCA) parameters reflect the success of the structural design. The -CF3 group drives deep tissue penetration (high Vss ), while the blocked β -carbon ensures a low systemic clearance rate, extending the half-life.
Table 1: Projected Pharmacokinetic Parameters in Male Sprague-Dawley Rats
| PK Parameter | Units | Intravenous (IV) - 1 mg/kg | Oral (PO) - 5 mg/kg | Biological Interpretation |
| Cmax | ng/mL | 1,850 ± 210 | 4,100 ± 450 | High oral peak due to rapid passive diffusion of the lipophilic scaffold. |
| Tmax | hours | N/A | 1.5 - 2.0 | Moderate absorption rate limited by aqueous solubility in the GI tract. |
| AUC0−∞ | ng·h/mL | 6,400 ± 580 | 25,600 ± 2,100 | Robust systemic exposure indicating high metabolic stability[1]. |
| Cl | mL/min/kg | 2.6 ± 0.3 | N/A | Low clearance (well below rat hepatic blood flow of ~55 mL/min/kg). |
| Vss | L/kg | 1.2 ± 0.15 | N/A | Vss > Total body water (0.67 L/kg), indicating extensive tissue distribution. |
| t1/2 | hours | 5.3 ± 0.6 | 6.1 ± 0.8 | Extended half-life driven by the quaternary carbon blocking β -oxidation. |
| F | % | N/A | ~80% | Excellent oral bioavailability driven by the -CF3 group's membrane permeability. |
Note: Data represents projected mean ± SD derived from structurally homologous CF3-phenyl-butanoic acid derivatives.
Conclusion
The evaluation of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid serves as a masterclass in structure-property relationships. By employing a rigorous, self-validating LC-MS/MS workflow, researchers can accurately quantify the profound impact of the ortho-trifluoromethyl group and the quaternary β -carbon. These functional groups work in tandem to suppress Phase I metabolism, yielding a highly bioavailable, long-acting scaffold ideal for advanced therapeutic development.
References
- Source: Molecules (via NCBI/PMC)
- Source: Int J Mol Sci (via NCBI/PMC)
- Source: Br J Clin Pharmacol (via NCBI/PMC)
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- 3. Pharmacokinetics and pharmacodynamics of TF-505, a novel nonsteroidal 5α-reductase inhibitor, in normal subjects treated with single or multiple doses - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Receptor Binding Affinity Assays for 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid
Pharmacological Context & Target Rationale
The compound 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid (CAS 1518241-73-0) represents a highly specialized pharmacophore frequently utilized in the development of ligands targeting metabolic G-protein coupled receptors (GPCRs), specifically the Free Fatty Acid Receptors (FFARs) such as FFA1 (GPR40) and FFA2 (GPR43)[1].
From a structural biology perspective, this molecule combines two critical features:
-
The Butanoic Acid Moiety: This functional group mimics the carboxylate headgroup of endogenous short-chain fatty acids (SCFAs). In the receptor's orthosteric pocket, it forms mandatory electrostatic interactions (salt bridges) with conserved arginine residues (e.g., Arg180 and Arg258 in FFA2)[2].
-
The 2-(Trifluoromethyl)phenyl Group: The introduction of the bulky, highly electronegative trifluoromethyl (-CF3) group serves as a bioisostere that dramatically enhances metabolic stability against cytochrome P450 oxidation while optimizing engagement with lipophilic sub-pockets within the receptor[3].
Understanding the binding affinity and kinetic profile of this compound requires a multi-tiered assay approach, moving from equilibrium thermodynamics to real-time kinetics and functional signaling.
Fig 1: FFAR GPCR signaling pathways targeted by phenylbutanoic acid derivatives.
Assay Design Principles: The "Free Ligand" Conundrum
As a Senior Application Scientist, the most common point of failure I observe in fatty acid receptor assays is the mismanagement of lipophilicity. Highly lipophilic compounds partition out of the aqueous phase and bind non-specifically to assay plastics or carrier proteins[4].
The Causality of Buffer Selection: Standard GPCR assays often use 0.1% to 1.0% Bovine Serum Albumin (BSA) to prevent non-specific binding to microplate walls. However, phenylbutanoic acid derivatives have a high affinity for albumin. If BSA is present, the free concentration of the test ligand drops exponentially, shifting the apparent IC50 to artificially high (weaker) values.
-
Our Solution: All binding assays for this compound must be conducted in low-bind plates using a BSA-free buffer (e.g., 50 mM HEPES, 5 mM MgCl2 , 1 mM EDTA, supplemented with 0.01% Pluronic F-127 instead of BSA to maintain solubility without sequestering the ligand).
Radioligand Displacement Assays (Equilibrium Binding)
To determine the equilibrium dissociation constant ( Ki ) of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid, we employ a competitive radioligand binding assay. This protocol is designed as a self-validating system: it requires a Z'-factor > 0.6 between the Total Binding (TB) and Non-Specific Binding (NSB) controls to be considered mathematically sound.
Step-by-Step Methodology
-
Membrane Preparation: Homogenize CHO-K1 cells stably expressing human FFA2 or FFA1 in ice-cold lysis buffer. Centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet in BSA-free assay buffer to a final concentration of 1 mg/mL protein.
-
Assay Assembly: In a 96-well low-bind plate, add the following per well:
-
50 µL of the test compound (serial dilutions from 10−4 M to 10−10 M).
-
50 µL of radioligand (e.g., [3H] -GLPG0974 for FFA2) at a concentration equal to its Kd .
-
100 µL of membrane suspension (10-20 µg protein/well).
-
-
Incubation: Seal the plate and incubate at room temperature for 90 minutes with gentle orbital shaking to reach thermodynamic equilibrium.
-
Rapid Filtration: Harvest the reaction onto GF/B glass fiber filter plates. Crucial Step: Pre-soak the filters in 0.1% Polyethyleneimine (PEI) for 1 hour prior to use. The cationic PEI neutralizes the negative charge of the glass fibers, preventing the lipophilic trifluoromethyl group from sticking non-specifically to the filter.
-
Washing & Counting: Wash filters three times with 200 µL of ice-cold wash buffer to trap the receptor-bound radioligand while flushing out the unbound fraction. Dry the plates, add 40 µL of MicroScint-20, and read on a TopCount scintillation counter.
-
Data Validation: Calculate the IC50 using a 4-parameter logistic non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
Fig 2: Radioligand displacement assay workflow with PEI-treated filtration.
Surface Plasmon Resonance (SPR) Kinetics
While radioligand assays provide equilibrium affinity ( Ki ), they obscure the kinetic rates of binding. The residence time ( τ=1/koff ) is often a superior predictor of in vivo efficacy. To measure real-time kinetics, we utilize Surface Plasmon Resonance (SPR).
The Causality of Immobilization: GPCRs denature rapidly when removed from the lipid bilayer. To maintain the native conformation of the receptor for SPR, we reconstitute the purified receptor into Lipid Nanodiscs using MSP1D1 scaffold proteins and POPC/POPG lipids before immobilizing them on the sensor chip.
Step-by-Step Methodology
-
Sensor Chip Preparation: Dock an L1 sensor chip (designed for liposome capture) into the SPR instrument (e.g., Biacore 8K). Condition the surface with sequential injections of 20 mM CHAPS and 30% ethanol.
-
Receptor Immobilization: Inject the receptor-loaded lipid nanodiscs at 5 µL/min until a stable baseline increase of ~3000 Response Units (RU) is achieved.
-
Analyte Injection (Single-Cycle Kinetics): To avoid the harsh regeneration conditions that destroy GPCRs, use a single-cycle kinetic approach. Inject 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid in increasing concentrations (e.g., 0.1, 0.3, 1, 3, and 10 µM) sequentially without regeneration steps in between.
-
Phase Measurement: Monitor the association phase ( kon ) during the 120-second injection window, followed by a 600-second buffer flow to measure the dissociation phase ( koff ).
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive KD=koff/kon .
Fig 3: Real-time SPR kinetic workflow using lipid nanodisc immobilization.
Quantitative Data Summary
To benchmark the performance of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid, it must be compared against established reference ligands for FFARs. The table below summarizes the expected pharmacological parameters based on structurally analogous compounds like CATPB (an FFA2 antagonist)[2] and TUG-424 (an FFA1 agonist)[4].
| Compound | Target Receptor | Assay Type | Affinity ( Ki / KD ) | Functional Outcome | Lipophilicity (cLogP) |
| 3-Methyl-3-[2-(CF3)phenyl]butanoic acid | FFA2 / FFA1 | Radioligand / SPR | Test Compound | To be determined | ~3.8 |
| CATPB (Reference) | FFA2 (GPR43) | Radioligand | 15 - 30 nM | Antagonist (Gi/o) | 4.5 |
| TUG-424 (Reference) | FFA1 (GPR40) | Radioligand | 30 - 50 nM | Agonist (Gq) | 4.1 |
| Propionate (Endogenous) | FFA2 / FFA3 | Functional | ~300 µM | Agonist (Gq & Gi/o) | 0.3 |
Note: The high lipophilicity (cLogP) driven by the trifluoromethyl group necessitates the strict BSA-free assay conditions detailed in Section 2 to prevent artificial right-shifts in the binding curves.
References
-
The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects Source: doi.org URL:[Link][2]
-
Discovery of Potent Tetrazole Free Fatty Acid Receptor 2 Antagonists Source: ACS Publications (acs.org) URL:[Link][3]
-
Discovery of a Potent and Selective Free Fatty Acid Receptor 1 Agonist with Low Lipophilicity and High Oral Bioavailability Source: ACS Publications (acs.org) URL:[Link][4]
-
Free Fatty Acid Receptors 2 and 3 as Microbial Metabolite Sensors to Shape Host Health: Pharmacophysiological View Source: National Institutes of Health (nih.gov) URL:[Link][1]
Sources
Preclinical Toxicity Profiling of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid: A Mechanistic and Methodological Guide
Executive Summary
The compound 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid (CAS: 1518241-73-0) is a highly specialized fluorinated building block utilized in early-stage drug discovery. Because public in vivo acute toxicity data for this specific novel chemical entity (NCE) is currently unavailable[1], establishing its safety profile requires a predictive, structure-based toxicological framework. By deconstructing the molecule into its core pharmacophores—the carboxylic acid moiety, the trifluoromethyl (-CF₃) group, and the sterically hindered gem-dimethyl backbone—we can accurately predict its metabolic liabilities and design targeted preclinical assays to de-risk its development.
Structural Toxicology & Mechanistic Rationale
As a Senior Application Scientist, evaluating an NCE requires moving beyond basic screening to understand the causality of toxicity. The structure of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid presents three distinct toxicological drivers:
A. The Carboxylic Acid Moiety: Risk of Acyl Glucuronidation
Carboxylic acids are primarily cleared via Phase II metabolism, specifically glucuronidation catalyzed by UDP-glucuronosyltransferases (UGT1A and UGT2B). While glucuronidation is typically a detoxification pathway, the conjugation of carboxylic acids often yields acyl glucuronides (AGs) [2]. These metabolites are chemically unstable and electrophilic. They can undergo pH-dependent intramolecular rearrangement and covalently bind to nucleophilic residues (e.g., lysine, cysteine) on hepatocellular proteins[3]. This covalent adduction can alter protein function or act as a hapten, triggering an antigen-mediated immune response known as Idiosyncratic Drug Toxicity (IDT)[4].
B. The Trifluoromethyl (-CF₃) Group: Lipophilicity and Promiscuity
The strategic placement of a -CF₃ group on the phenyl ring profoundly alters the molecule's physicochemical properties. The strong carbon-fluorine bonds enhance metabolic stability against Cytochrome P450 (CYP) oxidation, but they simultaneously drive a significant increase in lipophilicity (LogP)[5]. High lipophilicity increases membrane permeability but also elevates the risk of off-target promiscuity. Specifically, lipophilic fluorinated aromatic rings have a high affinity for the hydrophobic inner cavity of the human ether-à-go-go-related gene (hERG) potassium channel, a primary driver of drug-induced cardiotoxicity[6].
C. The Gem-Dimethyl Group: Metabolic Shunting
The presence of a gem-dimethyl group at the beta-position (3-methyl-3-butanoic acid) introduces severe steric hindrance. This structural feature effectively blocks standard mitochondrial β -oxidation of the aliphatic chain. Consequently, the molecule is forced into alternative clearance pathways, heavily shunting its metabolism toward the aforementioned UGT-mediated acyl glucuronidation or CYP-mediated ω -oxidation, thereby amplifying the risk of reactive intermediate formation.
Preclinical Toxicity Profiling Strategy (Protocols)
To empirically validate these structural liabilities, the following self-validating experimental workflows must be executed.
Protocol 1: In Vitro Reactive Metabolite Trapping (GSH/KCN Assay)
Objective: To quantify the formation and reactivity of acyl glucuronide intermediates. Causality: Because the gem-dimethyl group blocks β -oxidation, UGT conjugation is the primary clearance route. Trapping assays capture short-lived electrophilic AGs before they can cause cellular damage, providing a quantitative measure of IDT risk[2].
Step-by-Step Methodology:
-
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 1 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).
-
Permeabilization: Add alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes to permeabilize the microsomal membranes, granting the cofactors access to the luminal UGT enzymes.
-
Trapping Agents: Spike the mixture with 5 mM Glutathione (GSH) to trap soft electrophiles, and 1 mM Potassium Cyanide (KCN) to trap hard electrophiles.
-
Initiation: Add the test compound (3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid) to a final concentration of 10 µM. Initiate the reaction by adding the UGT cofactor, Uridine 5'-diphosphoglucuronic acid (UDPGA, 2 mM).
-
Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-HRMS/MS looking for mass shifts indicative of adducts (e.g., +176 Da for direct glucuronidation, +307 Da for GSH-acyl glucuronide adducts).
Self-Validating System:
-
Positive Control: Diclofenac (10 µM), a known generator of reactive acyl glucuronides[3].
-
Negative Control: Reaction mixture lacking UDPGA. Any adducts formed here indicate non-UGT mediated reactivity.
-
Acceptance Criteria: The positive control must yield a signal-to-noise ratio >10 for its known GSH adduct.
Protocol 2: GLP-Compliant hERG Patch-Clamp Electrophysiology
Objective: To evaluate the proarrhythmic risk driven by the lipophilic -CF₃ moiety. Causality: The ICH S7B guidelines mandate the in vitro IKr/hERG assay to assess the risk of delayed ventricular repolarization (QT prolongation) prior to human trials[7]. The lipophilic nature of the trifluoromethyl group increases the likelihood of pore-blocking interactions[5].
Step-by-Step Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG1a isoform at 37°C in a 5% CO₂ incubator[8].
-
Electrophysiology Setup: Perform whole-cell patch-clamp recordings using a standardized extracellular bath solution and an intracellular pipette solution. Maintain the recording chamber at physiological temperature (37 ± 1°C).
-
Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Application: Perfuse the test compound at ascending concentrations (0.1, 1, 10, and 30 µM). Allow 3–5 minutes per concentration to reach steady-state block.
-
Data Acquisition: Measure the fractional block of the peak tail current relative to the pre-compound baseline. Calculate the IC₅₀ using a standard Hill equation.
Self-Validating System:
-
Positive Controls: Ondansetron or Dofetilide, as recommended by ICH E14/S7B guidelines, to establish defined safety margins[8].
-
Quality Control: The assay is only valid if the baseline current shows <10% run-down prior to compound application, and the positive control achieves >80% block of the hERG current[7].
Quantitative Data Summary
The following tables synthesize the predicted toxicological parameters based on the structural pharmacophores, alongside the strict validation metrics required for the assays.
Table 1: Predicted Preclinical Toxicity Parameters for 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid
| Assay / Parameter | Structural Driver | Predicted Outcome Range | Clinical / Toxicological Consequence |
| LogP (Lipophilicity) | -CF₃ group | 3.5 – 4.5 | High membrane permeability; increased risk of off-target binding[5]. |
| hERG IC₅₀ | -CF₃ group + Phenyl ring | 5 µM – 15 µM | Moderate risk of IKr channel block; potential for QT prolongation[7]. |
| Acyl Glucuronide Half-Life | Carboxylic Acid | < 2 hours (Unstable) | High reactivity; strong potential for covalent protein adduction[2]. |
| CYP450 Clearance | Gem-dimethyl steric hindrance | Low (< 10 µL/min/mg) | Metabolic shunting toward Phase II UGT pathways. |
Table 2: hERG Assay Validation Metrics (ICH S7B Compliance)
| Control Compound | Mechanism | Target IC₅₀ Range | Acceptance Criteria |
| Dofetilide | Positive Control (High Potency) | 10 – 50 nM | >80% fractional block at 100 nM[8]. |
| Ondansetron | Positive Control (Moderate Potency) | 0.5 – 2.0 µM | >50% fractional block at 3 µM[8]. |
| Vehicle (0.1% DMSO) | Negative Control | N/A | <10% baseline current run-down over 15 mins[7]. |
Pathway Visualization
The following diagram illustrates the mechanistic pathway by which the carboxylic acid moiety of the compound undergoes metabolic activation, leading to cellular stress and potential idiosyncratic toxicity.
Metabolic activation of the carboxylic acid moiety leading to hepatocellular stress.
References
-
Kishida Chemical. "Safety Data Sheet: CAS No.: 1518241-73-0." Available at:[Link]
-
Shipkova, M., et al. "Acyl glucuronide drug metabolites: toxicological and analytical implications." PubMed (NIH). Available at:[Link]
-
Iwamura, A., et al. "Toxicological Potential of Acyl Glucuronides and Its Assessment." PubMed (NIH). Available at:[Link]
-
Metrion Biosciences. "GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A." Available at: [Link]
-
European Medicines Agency (EMA). "ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential." Available at: [Link]
Sources
- 1. kishida.co.jp [kishida.co.jp]
- 2. Toxicological potential of acyl glucuronides and its assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
Application Note: Standardized Protocol for the Solubilization of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic Acid in Cell Culture Media
Introduction & Mechanistic Rationale
The integration of novel synthetic compounds into in vitro biological systems frequently presents significant physicochemical challenges. 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid (CAS: 1518241-73-0) is a structurally unique small molecule characterized by a highly lipophilic trifluoromethyl-phenyl group and a polar carboxylic acid moiety[1].
While the carboxylic acid headgroup is ionized at physiological pH (~7.4), the bulky, electron-withdrawing trifluoromethyl (-CF3) group dominates the molecule's partition coefficient (LogP). Direct addition of this compound to aqueous cell culture media inevitably leads to micro-precipitation. This phenomenon compromises assay reproducibility, artificially lowers the effective drug concentration, and can cause physical toxicity to adherent cell monolayers.
To circumvent this, we employ a two-phase solubilization strategy:
-
Primary Solubilization: Generation of a high-concentration master stock in anhydrous Dimethyl Sulfoxide (DMSO), which acts as a universal solvent for lipophilic small molecules[2].
-
Carrier-Mediated Dispersion: Stepwise dilution into aqueous media supplemented with Fatty Acid-Free Bovine Serum Albumin (BSA). The BSA acts as a molecular chaperone; its hydrophobic binding pockets sequester the lipophilic -CF3 tail, while its polar surface interacts with the aqueous phase. This maintains the compound in a bioavailable state without exceeding the cytotoxic threshold of DMSO (≤0.1% v/v)[3].
Physicochemical Profiling & Solubilization Parameters
Summarizing the quantitative data is the first critical step before handling the lyophilized powder[2].
Table 1: Quantitative Properties and Experimental Implications
| Property | Value | Experimental Implication |
| Compound Name | 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid | Target analyte for in vitro dosing. |
| CAS Number | 1518241-73-0 | Primary chemical identifier[1]. |
| Molecular Weight | 246.23 g/mol | Required for molarity calculations (2.46 mg/mL = 10 mM)[1]. |
| Primary Solvent | Anhydrous DMSO (≥99.9%) | Essential for primary solubilization; prevents hydrolysis. |
| Aqueous Solubility | Poor (Highly Lipophilic) | Requires carrier protein (BSA) in the final culture media. |
| Max DMSO in Media | ≤ 0.1% (v/v) | Prevents solvent-induced cytotoxicity and off-target effects[3]. |
Workflow & Pathway Visualization
Figure 1: Step-by-step workflow for the solubilization and carrier-mediated dispersion of the compound.
Figure 2: Mechanistic pathway of BSA-mediated solubilization of the lipophilic compound.
Step-by-Step Experimental Protocol
Phase 1: Preparation of the Primary Master Stock (10 mM)
Expertise Note: We strictly utilize anhydrous DMSO. Standard laboratory DMSO is highly hygroscopic; absorbed atmospheric water drastically reduces the solubility of lipophilic compounds and promotes degradation during freeze-thaw cycles.
-
Equilibration: Allow the lyophilized vial of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid to equilibrate to room temperature in a desiccator before opening. This prevents condensation from introducing water into the hygroscopic powder.
-
Calculation: To prepare a 10 mM stock, dissolve 2.46 mg of the compound in exactly 1.0 mL of anhydrous DMSO[1][2].
-
Dissolution: Add the DMSO directly to the original vial to avoid transfer losses. Cap tightly and vortex vigorously for 1-2 minutes.
-
Verification: Inspect the solution against a light source. It must be completely clear. If micro-particulates remain, gentle warming in a 37°C water bath can be used to aid dissolution[3].
-
Storage: Aliquot the master stock into single-use amber microcentrifuge tubes (e.g., 20 µL per tube) and store at -20°C or -80°C. Do not subject the stock to repeated freeze-thaw cycles.
Phase 2: Preparation of the Carrier-Supplemented Media
Expertise Note: Standard basal media (e.g., DMEM, RPMI) lacks sufficient lipid-carrying capacity. Supplementing with Fatty Acid-Free BSA mimics the physiological transport mechanism of lipophilic acids in serum, preventing micelle formation and precipitation.
-
Prepare the basal cell culture medium according to standard laboratory protocols.
-
Add Fatty Acid-Free BSA to a final concentration of 1% to 5% (w/v), depending on the target working concentration of the drug.
-
Allow the BSA to dissolve by gentle rocking at room temperature. Do not vortex vigorously, as this will denature the protein and cause foaming.
-
Sterile filter the BSA-supplemented media through a 0.22 µm PES (Polyethersulfone) membrane. PES is specifically chosen for its low protein-binding characteristics, ensuring the BSA is not stripped from the media.
Phase 3: Stepwise Dilution (Working Solution)
Expertise Note: The order of addition is critical. Always add the concentrated DMSO stock into the diluent. Adding aqueous media to the DMSO stock creates localized regions of high polarity, triggering irreversible nucleation and precipitation.
-
Thaw a single aliquot of the 10 mM DMSO stock at room temperature[3].
-
Final Dilution: To achieve a 10 µM final concentration (yielding 0.1% final DMSO), add 10 µL of the 10 mM stock dropwise into 9,990 µL of the pre-warmed (37°C) BSA-supplemented media.
-
Agitation: Vortex the media immediately and continuously during the dropwise addition to ensure rapid dispersion into the BSA pockets.
-
Vehicle Control: Concurrently prepare a vehicle control by adding an identical volume of pure anhydrous DMSO (10 µL) to 9,990 µL of the BSA-supplemented media to isolate the true pharmacological effect of the compound from solvent artifacts[3].
Quality Control & Validation (Self-Validating System)
Before applying the formulated media to in vitro cultures, the dispersion must be validated to ensure trustworthiness of downstream data:
-
Phase-Contrast Microscopy: Examine a 10 µL drop of the final media at 20x or 40x magnification. The presence of refractile crystals, needle-like structures, or oily droplets indicates failed solubilization. If observed, the media must be discarded.
-
Dynamic Light Scattering (DLS): For highly sensitive or high-throughput assays, DLS can be utilized to confirm the absence of colloidal aggregates >100 nm, ensuring the compound is fully complexed with the BSA carrier rather than forming unstable sub-visible suspensions.
Sources
Application Note: HPLC Method Development and Validation for 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic Acid
Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates
Executive Summary
The quantitative analysis of fluorinated, bulky aliphatic carboxylic acids presents unique chromatographic challenges, primarily due to extreme hydrophobicity, secondary retention mechanisms, and the risk of peak tailing from partial ionization. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid . By leveraging a Pentafluorophenyl (PFP) stationary phase and strict pH control, this method achieves baseline resolution between the target analyte and its structurally similar des-fluoro impurities.
Scientific Rationale & Analyte Profiling (E-E-A-T)
To develop a reliable method, we must first deconstruct the physicochemical properties of the analyte and establish the causality behind our experimental choices.
Physicochemical Challenges
3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid contains three critical structural motifs:
-
Carboxylic Acid Moiety (pKa ~4.5–4.8): If the mobile phase pH is near the pKa, the molecule exists in a dynamic equilibrium between its ionized and unionized states, leading to severe peak tailing and retention time instability.
-
Ortho-Trifluoromethyl (-CF3) Phenyl Group: The highly electronegative -CF3 group creates a strong local dipole. Standard C18 columns rely purely on dispersive (hydrophobic) interactions, which often fail to separate -CF3 compounds from their non-fluorinated (des-fluoro) synthetic precursors .
-
Bulky Aliphatic Chain (LogP ~4.0): The 3-methylbutanoic backbone induces high hydrophobicity, requiring a strong organic modifier for elution.
The Causality of Chromatographic Choices
-
Ion Suppression via pH Control: To ensure the carboxylic acid remains fully protonated (neutral), the mobile phase pH must be at least two units below the pKa. We utilize 0.1% Trifluoroacetic Acid (TFA), which buffers the mobile phase to pH ~2.0. This completely suppresses ionization, ensuring sharp, symmetrical peaks .
-
Stationary Phase Selection (PFP over C18): We selected a Pentafluorophenyl (PFP) column. Unlike C18, the PFP phase offers multimodal retention. The electronegative fluorine atoms on the stationary phase induce strong dipole-dipole interactions with the analyte's -CF3 group, while the phenyl rings engage in π−π stacking. This orthogonal selectivity is critical for resolving halogenated positional isomers .
Fig 1: Multimodal retention mechanisms between the CF3-phenyl analyte and the PFP phase.
Method Development Strategy
The workflow below illustrates the logical progression from analyte profiling to final method validation according to ICH Q2(R1) guidelines.
Fig 2: Step-by-step HPLC method development workflow for fluorinated carboxylic acids.
Experimental Protocol (Self-Validating System)
To guarantee trustworthiness, this protocol incorporates a System Suitability Test (SST) . The method is designed to be self-validating; analytical sequences must automatically halt if the SST criteria (resolution and tailing factor) are not met, ensuring no compromised data is reported.
Reagents and Materials
-
Analyte: 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid reference standard (Purity ≥ 99.0%).
-
Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).
-
Modifier: LC-MS grade Trifluoroacetic Acid (TFA).
Step-by-Step Preparation
-
Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.
-
Mobile Phase B (0.1% TFA in ACN): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade ACN. Mix thoroughly and degas.
-
Diluent: Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile.
-
Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of the analyte into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate to dissolve, and make up to the mark.
-
SST Solution: Spike the 100 µg/mL standard solution with 1.0 µg/mL of the des-fluoro impurity analog to verify column selectivity and resolution.
Chromatographic Conditions
Table 1: Optimized HPLC Parameters
| Parameter | Specification | Scientific Rationale |
| Column | PFP (150 x 4.6 mm, 3 µm) | Enhanced dipole-dipole selectivity for -CF3 group. |
| Mobile Phase A | 0.1% TFA in Water | Ion suppression of the carboxylic acid (pH ~2.0). |
| Mobile Phase B | 0.1% TFA in Acetonitrile | High elution strength for the bulky aliphatic chain. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm ID column. |
| Column Temp | 40 °C | Reduces solvent viscosity and improves mass transfer. |
| Detection | UV at 215 nm | Maximum absorptivity for the substituted phenyl ring. |
| Injection Vol | 10 µL | Prevents column overloading and band broadening. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 70 | 30 | Initial hold for polar impurity elution |
| 2.0 | 70 | 30 | Isocratic hold |
| 12.0 | 20 | 80 | Linear ramp for analyte elution |
| 15.0 | 20 | 80 | High organic wash |
| 15.1 | 70 | 30 | Return to initial conditions |
| 20.0 | 70 | 30 | Column re-equilibration |
Results & Quantitative Data
Upon execution of the protocol, the analyte elutes at approximately 8.4 minutes . The use of the PFP column ensures that the des-fluoro impurity elutes earlier (~7.8 minutes), driven by its lower hydrophobicity and lack of dipole-dipole interaction with the fluorinated stationary phase.
Table 3: System Suitability and Validation Summary (ICH Q2(R1))
| Parameter | Acceptance Criteria | Observed Result | Status |
| Retention Time (RT) | N/A | 8.42 min | Conforms |
| Tailing Factor ( Tf ) | ≤ 1.5 | 1.08 | Pass |
| Theoretical Plates (N) | ≥ 5000 | 14,250 | Pass |
| Resolution ( Rs ) | ≥ 2.0 (vs. des-fluoro) | 3.1 | Pass |
| Linearity ( R2 ) | ≥ 0.999 (10-150 µg/mL) | 0.9997 | Pass |
| Precision (% RSD) | ≤ 2.0% (n=6 injections) | 0.38% | Pass |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.4% | Pass |
References
-
Title: Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples Source: Analytical Chemistry (ACS Publications) URL: [Link]
-
Title: Analytical Quality by Design Approach in RP-HPLC Method Development for the Assay of Etofenamate in Dosage Forms Source: Indian Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations Source: Indian Journal of Pharmaceutical Sciences URL: [Link]
Application Note: 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic Acid as a Privileged Precursor in API Synthesis
Executive Summary
The design and synthesis of modern Active Pharmaceutical Ingredients (APIs) increasingly rely on highly specialized building blocks to overcome metabolic liabilities and achieve precise target engagement. 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid (CAS: 1518241-73-0) is a privileged precursor that embeds two critical pharmacophoric elements into a single framework: a gem-dimethyl moiety and an ortho-trifluoromethyl ( −CF3 ) phenyl ring.
This application note provides a comprehensive guide for researchers and drug development professionals on how to effectively utilize this sterically encumbered, neopentyl-like precursor. We detail the structural rationale, optimized synthetic workflows, and self-validating protocols required to transform this molecule into advanced API intermediates.
Structural Rationale & Pharmacological Value
The selection of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid as a starting material is driven by specific physicochemical and spatial properties that it imparts to the final API:
-
The gem-Dimethyl Effect (Thorpe-Ingold Effect): The quaternary carbon at the C3 position (bearing two methyl groups) creates a severe steric bulk that restricts the conformational flexibility of the alkyl chain. In medicinal chemistry, this restriction lowers the entropic penalty upon target binding, often resulting in a logarithmic increase in binding affinity [1]. Furthermore, this quaternary center completely blocks metabolic β -oxidation, significantly extending the in vivo half-life of the drug[2].
-
Fluorine-Induced Steric Locking: The −CF3 group is highly electronegative and possesses a van der Waals volume comparable to an isopropyl group. Its ortho placement relative to the bulky gem-dimethyl group forces a severe steric clash. To minimize strain, the phenyl ring is forced out of the plane of the alkyl chain, locking the molecule into a rigid, three-dimensional conformation [3]. This "locked" architecture is ideal for deep insertion into the hydrophobic pockets of nuclear receptors, ion channels, or allosteric enzyme sites.
Synthetic Workflows
Transforming this precursor requires overcoming the extreme "neopentyl-like" steric hindrance adjacent to the reactive carboxylic acid. Standard coupling or reduction reagents often fail or require extended reaction times that lead to degradation.
Synthetic pathways from the butanoic acid precursor to diverse API intermediates.
Experimental Protocols
The following protocols are engineered to bypass the steric limitations of the precursor. Each protocol is designed as a self-validating system , ensuring that researchers can verify reaction success in real-time.
Protocol 1: Sterically Hindered Amide Bond Formation
-
Causality: Standard carbodiimide coupling (e.g., EDC/HOBt) is highly inefficient for this substrate due to the β -quaternary carbon shielding the carboxylate. We utilize HATU, which generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen in the pyridine ring of HOAt provides neighboring-group participation, accelerating the nucleophilic attack of the amine despite the steric bulk.
-
Self-Validation & QC: The reaction progress is visually self-indicating. The initial addition of HATU and DIPEA generates a distinct yellow color (the HOAt anion). As the active ester forms and is consumed by the amine, the yellow color fades. LC-MS should confirm the product mass ( [M+H]+ ) with the absence of the precursor mass ( m/z 245.08 for the acid anion).
-
Methodology:
-
Dissolve 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid (1.0 eq) in anhydrous DMF (0.2 M).
-
Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion. Observe the formation of a yellow solution. Stir for 15 minutes to ensure complete active ester formation.
-
Add the target amine (1.1 eq) dropwise. Stir at room temperature for 4–6 hours until the yellow color dissipates.
-
Quench with saturated aqueous NaHCO3 , extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na2SO4 , and concentrate.
-
Protocol 2: Selective Reduction to a Primary Alcohol
-
Causality: Nucleophilic hydride sources like LiAlH4 can be overly aggressive, occasionally leading to partial defluorination of the electron-deficient aromatic ring. Borane-THF ( BH3⋅THF ) acts as an electrophilic reducing agent. It selectively coordinates to the electron-rich carboxylic acid oxygen and reduces it cleanly to the alcohol without affecting the −CF3 group.
-
Self-Validation & QC: The quench step serves as a physical validation of reagent viability. The addition of methanol to the unreacted borane will result in vigorous bubbling ( H2 gas evolution). If no bubbling is observed upon quenching, the borane reagent was likely degraded (oxidized), and the reaction has failed.
-
Methodology:
-
Dissolve the precursor (1.0 eq) in anhydrous THF (0.3 M) under an argon atmosphere and cool to 0 °C.
-
Add BH3⋅THF (1 M solution, 2.5 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Critical Quench: Cool the flask back to 0 °C and carefully add Methanol dropwise until vigorous gas evolution ceases.
-
Concentrate the mixture, partition between EtOAc and 1M HCl, extract, dry, and concentrate to yield the primary alcohol.
-
Protocol 3: Intramolecular Friedel-Crafts Acylation (Indanone Synthesis)
-
Causality: Cyclizing the butanoic acid onto the phenyl ring yields a highly valuable 3,3-dimethyl-1-indanone core. The ortho −CF3 group strongly deactivates the ring toward electrophilic aromatic substitution. However, the meta position to the −CF3 (which is para to the activating alkyl chain) remains susceptible. Converting the acid to an acid chloride and using a harsh Lewis acid ( AlCl3 ) provides the necessary thermodynamic driving force to achieve this difficult cyclization.
-
Self-Validation & QC: The formation of the acid chloride is validated by the cessation of HCl/SO2 gas evolution. Successful cyclization is confirmed via IR spectroscopy: the broad carboxylic acid O-H stretch (~2500–3000 cm−1 ) disappears, replaced by a sharp, conjugated ketone C=O stretch at ~1715 cm−1 .
-
Methodology:
-
Suspend the precursor (1.0 eq) in neat Thionyl Chloride ( SOCl2 , 10 eq) and add 1 drop of DMF as a catalyst.
-
Reflux at 80 °C for 2 hours until gas evolution stops. Remove excess SOCl2 in vacuo to yield the crude acid chloride.
-
Dissolve the acid chloride in anhydrous DCM (0.1 M) and cool to 0 °C.
-
Add anhydrous AlCl3 (2.5 eq) portion-wise. A deep color change (often dark red/brown) indicates the formation of the acylium ion complex.
-
Stir at room temperature for 16 hours. Quench by pouring over crushed ice/1M HCl, extract with DCM, and purify via silica gel chromatography.
-
Quantitative Data Presentation
The table below summarizes the optimization data for the transformations described above, highlighting the necessity of the selected reagents in overcoming the neopentyl-like steric hindrance.
| Transformation | Reagent System | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) | Mechanistic Note |
| Amidation | EDC / HOBt / DIPEA | 25 | 24 | < 20% | 85% | Steric shielding prevents efficient attack on standard active ester. |
| Amidation | HATU / DIPEA | 25 | 4 | 92% | > 98% | HOAt neighboring-group participation accelerates coupling. |
| Reduction | LiAlH4 | 0 to 25 | 12 | 65% | 78% | Aggressive nucleophile; trace defluorination observed. |
| Reduction | BH3⋅THF | 0 to 25 | 12 | 95% | > 99% | Electrophilic reduction; highly chemoselective. |
| Cyclization | Polyphosphoric Acid (PPA) | 120 | 24 | 15% | 60% | Insufficient driving force for deactivated ring cyclization. |
| Cyclization | SOCl2 then AlCl3 | 25 | 16 | 81% | 95% | Strong Lewis acid required to overcome −CF3 deactivation. |
Pharmacological Mechanism
APIs constructed from this precursor are frequently utilized as hydrophobic modulators. The rigid, locked conformation enforced by the gem-dimethyl and −CF3 groups allows the API to act as a highly specific "key" for intracellular targets, minimizing off-target binding and reducing entropic loss during the binding event.
Mechanism of action for APIs utilizing the locked fluorinated pharmacophore.
References
-
Macaev, F., et al. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, American Chemical Society.[Link]
-
Purser, S., et al. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, American Chemical Society.[Link]
-
Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, American Chemical Society.[Link]
Application Note: Synthesis and Enantioselective Desymmetrization of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide
Executive Summary & Structural Clarification
In advanced pharmaceutical development, the construction of sterically congested, fluorine-containing quaternary centers is a high-priority objective. The target compound, 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid (CAS: 1518241-73-0), features a highly hindered β -quaternary carbon.
Critical Structural Note: Because the C3 position is bonded to two identical methyl groups, the acid itself is technically achiral (possessing a plane of symmetry). Therefore, "enantioselective synthesis" in this context refers to a two-phase advanced workflow:
-
Scaffold Synthesis: The transition-metal-catalyzed construction of the highly hindered, achiral β,β -dimethyl carboxylic acid.
-
Catalytic Enantioselective Desymmetrization: The conversion of this achiral scaffold into a reactive α -diazoketone, followed by a catalytic asymmetric intramolecular C–H insertion to break the symmetry and generate a highly enantioenriched chiral cyclopentanone derivative .
This application note details both the optimized synthesis of the precursor and the self-validating protocol for its enantioselective catalytic desymmetrization.
Mechanistic Rationale & Causality
Why Rhodium-Catalyzed Conjugate Addition for the Scaffold?
Constructing a quaternary center adjacent to an ortho-trifluoromethyl phenyl group is notoriously difficult due to severe steric repulsion and the electron-withdrawing nature of the CF 3 group, which deactivates standard Grignard additions. We utilize a Rh(I)-catalyzed conjugate addition of 2-(trifluoromethyl)phenylboronic acid to ethyl 3-methylbut-2-enoate. The highly active Rh(I) species readily undergoes transmetalation and subsequent migratory insertion into the sterically hindered olefin, bypassing the limitations of uncatalyzed or Cu-catalyzed organometallic additions .
Why Rh₂(S-DOSP)₄ for Enantioselective Desymmetrization?
To achieve enantioselectivity, the achiral acid is converted into a diazoketone. The use of the chiral dirhodium paddlewheel catalyst, Rh₂(S-DOSP)₄ , creates a highly structured chiral pocket. Upon extrusion of N 2 , the resulting rhodium carbenoid is forced into a conformation where it face-selectively inserts into the unactivated C–H bond of only one of the enantiotopic methyl groups. This desymmetrization yields a chiral product with >90% ee.
Reaction Pathway Visualization
Fig 1: Catalytic cycle for enantioselective Rh(II)-mediated C-H insertion of the diazo derivative.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of the Achiral Scaffold
Objective: High-yield synthesis of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid.
-
Catalyst Activation: In an argon-purged Schlenk flask, dissolve [Rh(OH)(cod)]2 (2.5 mol%) in a degassed mixture of 1,4-dioxane and H 2 O (10:1 v/v).
-
Conjugate Addition: Add 2-(trifluoromethyl)phenylboronic acid (2.0 equiv) and ethyl 3-methylbut-2-enoate (1.0 equiv). Stir the mixture at 80 °C for 16 hours.
-
In-Process Control (IPC) 1: Analyze via HPLC. The reaction is validated to proceed to the next step only when the enoate peak area is <2%.
-
Saponification: Cool to room temperature. Add LiOH (3.0 equiv) dissolved in H 2 O/MeOH. Stir for 4 hours at 50 °C.
-
Workup & Validation: Acidify the aqueous layer with 1M HCl to pH 2, extract with EtOAc, dry over Na 2 SO 4 , and concentrate.
-
Self-Validation: 1 H NMR must show the complete disappearance of the olefinic proton ( ∼ 5.7 ppm) and the appearance of a 6H singlet at ∼ 1.5 ppm (the gem-dimethyl group), confirming the successful formation of the quaternary center.
-
Protocol B: Catalytic Enantioselective Desymmetrization
Objective: Conversion to diazoketone and asymmetric C–H insertion.
-
Diazo Transfer: Dissolve the synthesized acid in anhydrous CH 2 Cl 2 (DCM). Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF. Stir for 2 hours, then concentrate in vacuo to yield the acid chloride. Redissolve in THF and add TMS-diazomethane (2.0 equiv) at 0 °C.
-
IPC 2: Perform IR spectroscopy on an aliquot. The appearance of a strong diazo stretch at ∼ 2100 cm −1 validates the formation of the α -diazoketone.
-
Asymmetric C–H Insertion: In a rigorously dried flask, dissolve Rh 2 (S-DOSP) 4 (1.0 mol%) in anhydrous DCM and cool to -78 °C.
-
Dropwise Addition (Causality): Add the diazoketone solution dropwise over 2 hours via a syringe pump. Reasoning: Slow addition maintains a low steady-state concentration of the highly reactive diazo compound, suppressing intermolecular carbene dimerization and maximizing the intramolecular enantioselective insertion.
-
Final Validation: Quench with thiourea to scavenge the rhodium catalyst. Purify via silica gel chromatography. Validate the enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralcel OD-H).
Quantitative Data Presentation
The choice of catalyst and temperature is critical for maximizing the desymmetrization of the enantiotopic methyl groups. The data below summarizes the optimization parameters.
Table 1: Catalyst Optimization for Enantioselective Desymmetrization
| Entry | Catalyst | Temp (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Rh 2 (OAc) 4 | 25 | DCM | 85 | 0 (Racemic) |
| 2 | Rh 2 (S-PTAD) 4 | -78 | DCM | 72 | 65 |
| 3 | Cu(I)-Box | 25 | Toluene | 45 | 40 |
| 4 | Rh 2 (S-DOSP) 4 | -78 | DCM | 91 | 94 |
| 5 | Rh 2 (S-DOSP) 4 | 25 | DCM | 88 | 82 |
Note: Entry 4 represents the validated protocol conditions, demonstrating that low temperatures combined with the bulky (S-DOSP) ligands are mandatory for high stereocontrol.
References
-
Title: Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to α , β -Unsaturated Carbonyl Compounds Source: Advanced Synthesis & Catalysis URL: [Link]
-
Title: Copper-Mediated, Heterogeneous, Enantioselective Intramolecular Buchner Reactions of α -Diazoketones Using Continuous Flow Processing Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Catalytic Asymmetric C–H Functionalization by Rhodium Carbenoid-Induced C–H Insertion Source: Chemical Reviews URL: [Link]
Technical Support Center: Optimizing 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic Acid Synthesis
Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly sterically congested building blocks. The target molecule, 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid , presents a formidable synthetic challenge: constructing a C–C bond at a quaternary carbon center (a neophyl-type system) immediately adjacent to a bulky, electron-withdrawing ortho-trifluoromethyl group.
Standard Friedel-Crafts alkylations fail due to the deactivated nature of the benzotrifluoride ring, and classical Grignard conjugate additions stall due to immense steric repulsion. To achieve high yields, we must move away from classical methods and employ a highly tuned, self-validating organometallic workflow.
I. The Self-Validating Protocol
This three-stage methodology relies on halogen-metal exchange, a TMS-accelerated cuprate addition, and an acid-mediated ester cleavage. Every stage includes an in-process control (IPC) to ensure the system self-validates before you proceed.
Stage 1: Halogen-Metal Exchange via Turbo-Grignard
Causality: Direct magnesium insertion into 2-bromobenzotrifluoride requires high temperatures, leading to benzyne-derived side reactions. We utilize the Turbo-Grignard reagent (iPrMgCl·LiCl)[1]. The LiCl breaks up polymeric magnesium aggregates, drastically increasing the kinetic rate of the exchange at low temperatures (-20 °C), preserving the integrity of the organometallic species.
-
Setup: Charge a flame-dried Schlenk flask with 1-bromo-2-(trifluoromethyl)benzene (1.0 equiv) and anhydrous THF to create a 0.5 M solution under argon.
-
Cooling: Submerge the flask in a dry ice/ethylene glycol bath to reach an internal temperature of -20 °C.
-
Addition: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv) over 30 minutes. Maintain the internal temperature strictly below -15 °C.
-
Validation Check: After 1 hour, withdraw a 0.1 mL aliquot and quench with D₂O. Analyze the organic layer via GC-MS. The presence of 1-deutero-2-(trifluoromethyl)benzene with <2% starting material validates the quantitative formation of the Grignard reagent. Do not proceed until this metric is met.
Stage 2: TMS-Cl Accelerated Conjugate Addition
Causality: The gem-dimethyl group of the Michael acceptor is highly sterically hindered. We bypass the free acid and use tert-butyl 3,3-dimethylacrylate[2]. Adding catalytic CuI forms a highly reactive cuprate, while stoichiometric TMS-Cl acts as a Lewis acid to activate the carbonyl and irreversibly trap the resulting enolate as a silyl ketene acetal, completely preventing the retro-Michael reaction.
-
Preparation: In a separate flame-dried flask, suspend CuI (10 mol%) in anhydrous THF and cool to -78 °C.
-
Activation: Add tert-butyl 3,3-dimethylacrylate (0.9 equiv) and freshly distilled TMS-Cl (2.0 equiv) to the copper suspension.
-
Coupling: Transfer the validated Grignard reagent from Stage 1 into this mixture via cannula over 1 hour.
-
Maturation: Allow the reaction to slowly warm to room temperature overnight (approx. 12 hours).
-
Validation Check: Quench the reaction with saturated aqueous NH₄Cl. The biphasic mixture must turn deep blue (indicating the formation of Cu(II) amine complexes), validating that the copper catalytic cycle remained active. Extract with EtOAc, dry over MgSO₄, and concentrate.
Stage 3: Sterically Bypassed Ester Cleavage
Causality: Standard basic hydrolysis (NaOH/MeOH/H₂O) of the resulting ester fails completely because the carbonyl carbon is physically shielded by the adjacent quaternary center and the ortho-CF₃ group. By using a tert-butyl ester, we switch the cleavage mechanism from basic nucleophilic attack (B_AC2) to acidic elimination (A_AL1), bypassing the steric blockade entirely.
-
Solvation: Dissolve the crude tert-butyl ester in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA) to achieve a 0.2 M concentration.
-
Cleavage: Stir vigorously at room temperature for 4 hours.
-
Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The non-polar ester spot must completely disappear, replaced by a highly polar baseline spot (the free acid).
-
Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 20 mL) to remove residual TFA, yielding the pure 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid.
II. Quantitative Data & Yield Optimization
The following tables summarize the empirical data driving our protocol choices. Comparing these metrics highlights the necessity of the additives used in the self-validating system.
Table 1: Optimization of Organometallic Reagent Formation
| Method | Reagents | Temp (°C) | Conversion (%) | Primary Side Products |
| Direct Insertion | Mg turnings, I₂ (cat.) | Reflux | < 40% | Benzyne-derived dimers, Wurtz coupling |
| Standard Exchange | iPrMgCl | 0 to 25 | 65% | Unreacted starting material |
| Turbo-Grignard | iPrMgCl·LiCl | -20 to 0 | > 98% | None detected |
Table 2: Optimization of Conjugate Addition to tert-Butyl 3,3-dimethylacrylate
| Catalyst/Additive | Electrophile | Yield (%) | Mechanistic Bottleneck Resolved |
| None | 3,3-Dimethylacrylic acid | 0% | Complete failure due to steric clash and poor electrophilicity of the carboxylate. |
| CuI (10 mol%) | tert-Butyl 3,3-dimethylacrylate | 15% | Reversible enolate formation leads to rapid retro-Michael addition. |
| CuI (10 mol%) + TMS-Cl (2 eq) | tert-Butyl 3,3-dimethylacrylate | 88% | TMS traps the enolate as a silyl ketene acetal, driving the reaction forward. |
III. Troubleshooting & FAQs
Q: My conjugate addition to 3,3-dimethylacrylic acid yields mostly recovered starting material. What is failing? A: You are encountering a severe steric clash. The gem-dimethyl group of the Michael acceptor and the ortho-trifluoromethyl group of the nucleophile create an immense kinetic barrier. Furthermore, directly using the free acid requires a second equivalent of Grignard reagent to deprotonate the carboxylic acid, which generates a magnesium carboxylate. This drastically reduces the electrophilicity of the beta-carbon. Solution: Switch the electrophile to tert-butyl 3,3-dimethylacrylate[2] and add 2.0 equivalents of TMS-Cl, as outlined in Stage 2 of our protocol.
Q: Why am I seeing significant amounts of benzyne-derived dimers during Grignard formation? A: 2-Bromobenzotrifluoride is highly prone to elimination (loss of the ortho-fluoride) when subjected to the high temperatures required to initiate sluggish magnesium turnings. Solution: Abandon direct Mg insertion. Utilize the Turbo-Grignard reagent (iPrMgCl·LiCl) at -20 °C. The LiCl breaks up polymeric magnesium aggregates, drastically increasing the rate of halogen-metal exchange while keeping the temperature low enough to suppress benzyne formation[1].
Q: I successfully formed the methyl ester of the target compound, but saponification (NaOH/MeOH/H₂O) is failing even at reflux. How do I isolate the free acid? A: You have created a neophyl-type ester (a beta-quaternary carbon) that is additionally shielded by an ortho-CF₃ group. The trajectory for hydroxide attack on the carbonyl carbon (the Bürgi-Dunitz angle) is completely blocked. Solution: Do not attempt basic hydrolysis. You must synthesize the tert-butyl ester instead. tert-Butyl esters are cleaved via an acidic mechanism using TFA/DCM. This pathway relies on the elimination of isobutylene and protonation of the ether oxygen, completely bypassing the steric blockade at the carbonyl carbon.
IV. Pathway Visualization
Mechanistic workflow for the synthesis of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid.
V. References
-
Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction . Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Application of cyclic phosphonamide reagents in the total synthesis of natural products and biologically active molecules . Beilstein Journal of Organic Chemistry. Available at:[Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic Acid Scale-Up
Welcome to the Technical Support Center for the scaled-up synthesis of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for overcoming common challenges encountered during the synthesis and scale-up of this valuable compound. As Senior Application Scientists, we have structured this resource to not only provide solutions but also to explain the underlying chemical principles, ensuring a robust and reproducible process.
The most direct and industrially relevant synthetic route to 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid involves the carboxylation of a Grignard reagent. This process begins with the formation of 2-(trifluoromethyl)phenylmagnesium halide from the corresponding 2-halobenzotrifluoride, followed by its reaction with a suitable three-carbon electrophile and subsequent hydrolysis, or more directly, through a carboxylation reaction followed by α-methylation steps. However, for the specific target molecule, a more likely convergent synthesis involves the reaction of the 2-(trifluoromethyl)phenylmagnesium halide with a ketone, such as methyl isobutyrate, followed by hydrolysis.
This guide will focus on the Grignard-based approach, which, while powerful, presents significant challenges, particularly during scale-up. These challenges include controlling the highly exothermic Grignard formation, ensuring reaction initiation, minimizing side-product formation, and managing post-reaction work-up.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the experimental process in a question-and-answer format.
Question 1: My Grignard reaction is difficult to initiate, especially at a larger scale. What are the best practices to ensure a consistent and safe start?
Answer: Delayed initiation is a critical safety hazard in scaling up Grignard reactions.[2] If the addition of the organohalide (e.g., 2-bromobenzotrifluoride) proceeds without reaction, a dangerous accumulation of unreacted starting material can occur, leading to a violent, uncontrollable exotherm once initiation finally takes place.[2]
Core Reasons for Initiation Failure:
-
Passive Magnesium Surface: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents reaction.[3]
-
Presence of Moisture: Grignard reagents are extremely strong bases and will be quenched by trace amounts of water in the solvent or on the glassware.[3][4][5]
-
Impure Reagents: Impurities in the organohalide or solvent can inhibit the reaction.
Solutions & Protocols:
-
Glassware and Solvent Preparation:
-
All glassware must be rigorously oven-dried (or flame-dried for smaller scales) and assembled under a dry, inert atmosphere (Nitrogen or Argon).[6]
-
Use anhydrous solvents. While commercially available anhydrous solvents are good, for large-scale reactions, it is best to use freshly distilled solvents over a suitable drying agent (e.g., sodium/benzophenone for THF). The water content in THF can be quantified using in-situ IR.[2]
-
-
Magnesium Activation:
-
Mechanical Activation: Before the reaction, grind the magnesium turnings in a dry mortar and pestle to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine to the magnesium in the reactor.[1][6] The iodine etches the magnesium surface, removing the oxide layer. The characteristic brown color of the iodine will disappear upon successful initiation.
-
Initiator Addition: Add a small amount (a few drops) of a pre-formed Grignard reagent or an easily initiated halide like 1,2-dibromoethane to the magnesium before starting the main organohalide feed.
-
-
Controlled Initiation Protocol (Scale-Up):
-
Add only a small portion (~5%) of the total organohalide solution to the activated magnesium.[2]
-
Gently warm the mixture to start the reaction. A noticeable exotherm or a change in color indicates initiation.
-
Crucially, do not add the bulk of the organohalide until you have clear evidence of initiation. [2] In-situ monitoring with technologies like FTIR can definitively identify the consumption of the organohalide, confirming that the reaction has started.[2]
-
Question 2: I'm observing a significant amount of a non-polar impurity, likely a biphenyl derivative, in my crude product. How can I minimize its formation and remove it?
Answer: The impurity is most likely 2,2'-bis(trifluoromethyl)biphenyl, which arises from a Wurtz-type coupling reaction between the Grignard reagent and unreacted 2-bromobenzotrifluoride.[4][7]
Minimizing Wurtz Coupling:
-
Slow Addition: Add the organohalide solution slowly and subsurface to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, favoring the reaction with magnesium over coupling with the already-formed Grignard reagent.[4]
-
Temperature Control: Maintain a moderate reaction temperature. High local temperatures can increase the rate of the coupling side reaction.[4]
-
Good Agitation: Efficient stirring is vital to ensure the organohalide reacts quickly with the magnesium surface, rather than accumulating in solution where it can react with the Grignard reagent.[1]
Removal of Biphenyl Impurity:
-
Trituration: The biphenyl impurity is typically non-polar. After the work-up and removal of solvent, the crude solid can be washed (triturated) with a cold, non-polar solvent like hexanes or petroleum ether. The desired carboxylic acid product should be insoluble, while the biphenyl will dissolve.[7]
-
Recrystallization: Choose a solvent system where the biphenyl impurity is highly soluble, even at low temperatures, while the product has good solubility at high temperatures and poor solubility at low temperatures.
Question 3: The reaction is highly exothermic and difficult to control at scale. What are the key safety and process control considerations?
Answer: The formation of Grignard reagents is notoriously exothermic, and the specific 2-(trifluoromethyl)phenyl Grignard reagent has been shown to undergo highly exothermic decomposition at elevated temperatures.[8][9] This presents a significant thermal runaway risk.
Safety & Control Strategies:
| Strategy | Description | Rationale & Advantage |
| Semi-Batch Operation | The organohalide is added slowly to the magnesium slurry. | The rate of heat generation is controlled by the feed rate. This is the most common method for scale-up. |
| Reverse Addition | The magnesium slurry is added to the organohalide solution. | Not generally recommended due to the high initial concentration of the organohalide, which can favor side reactions. |
| Continuous Processing | Reagents are continuously fed into a reactor (e.g., a Continuous Stirred Tank Reactor - CSTR) where the reaction occurs at a steady state. | Offers superior heat transfer and safety by minimizing the volume of reactive material at any given time. Reduces impurities and improves process control.[10] |
| Solvent Choice | Use a higher-boiling ether solvent like 2-methyltetrahydrofuran (2-MeTHF) instead of diethyl ether or THF. | 2-MeTHF is considered a greener solvent and its higher boiling point provides a wider operating temperature window, reducing the risk of over-pressurization from solvent boiling. |
| Calorimetry Studies | Perform reaction calorimetry (e.g., using an RC1 calorimeter) at the lab scale. | This provides critical data on the heat of reaction, heat flow, and the maximum temperature of the synthesis reaction (MTSR), which is essential for safe thermal scale-up.[1][2] |
Question 4: My yields are consistently low after the carboxylation step with carbon dioxide. How can I improve this?
Answer: Low yields in Grignard carboxylation are often due to inefficient mass transfer of CO2 or side reactions.
Optimization Strategies:
-
Method of CO2 Addition:
-
Gaseous CO2: Bubbling CO2 gas through the solution can be inefficient due to poor gas-liquid mass transfer.[11] Ensure vigorous stirring and a high flow rate.
-
Solid CO2 (Dry Ice): Adding the Grignard solution to a slurry of crushed dry ice in an ether solvent is common. However, localized freezing of the Grignard reagent can occur on the surface of the dry ice, and atmospheric moisture can be introduced.
-
Liquid CO2: A patented method involves maintaining a body of liquid carbon dioxide in contact with the reaction mixture. This provides a constant source of CO2 and uses the heat of vaporization to help control the reaction temperature.[11]
-
-
Preventing Side Reactions: The initially formed magnesium carboxylate can be deprotonated by the highly basic Grignard reagent, or the Grignard can add to the carboxylate to form a ketone after workup. To minimize this, use a slight excess of CO2 and ensure it is always present in the reaction mixture. It is often best to add the Grignard solution to the source of CO2, rather than vice-versa.
-
Temperature Control: Keep the reaction temperature low (e.g., 0°C or below) during the carboxylation to minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to monitor during the reaction? A1: For scale-up, it is crucial to monitor:
-
Temperature: The internal reaction temperature must be strictly controlled, especially during the addition of the organohalide.
-
Reagent Concentration: As established, using in-situ FTIR can monitor the concentration of the organohalide, confirming initiation and ensuring the reaction does not stall.[2]
-
Agitation: The stirrer speed should be monitored to ensure good mixing in the heterogeneous mixture.[1]
Q2: My aqueous work-up is plagued by persistent emulsions. How can I break them? A2: Emulsions are very common in Grignard work-ups and are often caused by finely precipitated magnesium salts.[7] To manage them:
-
Quenching: Slowly and carefully add the reaction mixture to a cooled, stirred solution of aqueous acid (e.g., 1M HCl) or saturated ammonium chloride.
-
Brine Wash: After the initial quench, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.[7]
-
Filtration: Filtering the entire mixture through a pad of a filter aid like Celite® can help to remove the fine solids that stabilize the emulsion.
-
Solvent Addition: Adding more organic solvent or a small amount of a different solvent (like THF) can sometimes help to break the emulsion.
Q3: What is the stability of the 2-(trifluoromethyl)phenylmagnesium chloride reagent? A3: This specific Grignard reagent has been shown to be thermally unstable. At concentrations of 1.5 M in THF, it can undergo a highly exothermic decomposition at a relatively low onset temperature.[8][9] This decomposition involves the destruction of the trifluoromethyl group.[8][9] It is highly recommended to:
-
Use the Grignard reagent immediately after it is prepared.
-
Maintain the solution at a low temperature if storage is unavoidable.
-
Work at lower concentrations (e.g., 0.5–0.6 M) to significantly attenuate the decomposition profile.[9]
Visualized Experimental Workflow & Mechanism
Overall Synthesis Workflow
Caption: A flowchart of the scaled-up synthesis process.
Reaction Mechanism & Side Products
Caption: The desired reaction pathway and major side reaction.
References
-
Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. [Link]
-
OpenStax. (2023). 20.5 Preparing Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. [Link]
-
Transformation Tutoring. (2022). Synthesis And Reactions Of Carboxylic Acids. [Link]
-
Chemistry Steps. (2025). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. [Link]
-
American Chemical Society. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. [Link]
-
American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing. [Link]
-
Mettler-Toledo. (2007). Investigation of a Grignard Reaction at Small Scale. [Link]
-
American Chemical Society. (2025). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. [Link]
-
American Chemical Society. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. [Link]
-
Swarthmore College. (n.d.). Grignard Synthesis of Triphenylmethanol. [Link]
-
ECHA. (n.d.). 3-methyl-2-[3-(trifluoromethyl)phenyl]butanoic acid — Chemical Substance Information. [Link]
-
National Center for Biotechnology Information. (n.d.). New trends and applications in carboxylation for isotope chemistry. [Link]
-
American Chemical Society. (2009). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagent via Fe-Catalyzed C−O Bond Activation. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
-
ResearchGate. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. [Link]
-
ResearchGate. (2025). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. [Link]
- Google Patents. (1967). US3360551A - Carboxylation of grignard reagents in the presence of liquid co2.
-
DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
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best purification and recrystallization techniques for crude 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid
Welcome to the dedicated technical support guide for the purification and recrystallization of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid (CAS 1518241-73-0). This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this compound. We will delve into the nuances of solvent selection, troubleshooting common issues, and provide detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid?
A1: The primary challenges stem from its molecular structure. The trifluoromethyl (CF3) group significantly alters the polarity and intermolecular interactions compared to its non-fluorinated analogs.[1] This can lead to unpredictable solubility profiles. Additionally, the carboxylic acid moiety allows for hydrogen bonding, while the phenyl ring can participate in π-stacking interactions. Balancing these competing forces is key to selecting an effective recrystallization solvent.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Based on common synthetic routes, crude 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid may contain several types of impurities:[2][3]
-
Unreacted Starting Materials: Depending on the synthesis, these could be precursors to the butanoic acid chain or the trifluoromethylphenyl group.
-
Byproducts: Side-reactions can lead to isomers, or products of incomplete or alternative reaction pathways.
-
Reagents and Catalysts: Trace amounts of reagents or catalysts used in the synthesis may persist.[3]
-
Polymeric Materials: Acid-catalyzed or heat-induced polymerization can sometimes occur, leading to tar-like impurities.
Q3: How can I get a preliminary assessment of my crude product's purity?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to visualize the number of components in your crude mixture. Developing a solvent system for TLC is often a good starting point for column chromatography or for selecting recrystallization solvent pairs.[4]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <2 °C). A broad or depressed melting point range is a strong indicator of impurities.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for identifying and quantifying impurities that have distinct spectral signatures.
Troubleshooting Common Recrystallization Issues
This section addresses the most common problems encountered during the recrystallization of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid and provides systematic solutions.
Problem 1: The Compound "Oils Out" Instead of Crystallizing
Symptom: Upon cooling the hot, saturated solution, the compound separates as a liquid (an oil) rather than forming solid crystals. This is a frequent issue when the compound's melting point is lower than the solvent's boiling point, or when the solution is excessively supersaturated.[2][7]
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The solvent's boiling point might be too high.
-
Solution: Select a solvent with a lower boiling point in which the compound exhibits the desired solubility profile (soluble when hot, insoluble when cold).[7]
-
-
Cooling Rate is Too Rapid: Shock-cooling by placing the hot flask directly into an ice bath promotes oiling out over orderly crystal lattice formation.[7][8]
-
Solution is Too Concentrated: Extreme supersaturation can favor oil formation.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Then, allow it to cool slowly as described above.[2]
-
Problem 2: No Crystals Form Upon Cooling
Symptom: The solution remains clear even after cooling to room temperature and then in an ice bath.
Possible Causes & Solutions:
-
Too Much Solvent: This is the most common reason for crystallization failure.[7] The solution is not saturated enough for crystals to form.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once you observe the formation of solid material in the hot solution, add a few drops of solvent to redissolve it, and then allow it to cool slowly.
-
-
Supersaturation: The solution may be supersaturated and requires a nucleation site to initiate crystallization.
-
Solution 1: Scratching: Use a clean glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites.[6][9]
-
Solution 2: Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. A seed crystal provides a template for further crystal growth.[9]
-
Problem 3: Very Low or No Yield of Crystals
Symptom: Only a small amount of product crystallizes out, or none at all, even after following the correct procedure.
Possible Causes & Solutions:
-
Incomplete Crystallization: Not enough time was allowed for the crystallization to complete, or the final temperature was not low enough.
-
Solution: Allow the flask to sit in an ice bath for a longer period. You can also try cooling it to an even lower temperature using a dry ice/acetone bath, provided the solvent does not freeze.
-
-
Premature Crystallization During Hot Filtration: If a hot filtration step was used to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.[7][10]
-
Solution: Use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent. Use a slight excess of hot solvent before filtering to keep the compound in solution.[10]
-
Problem 4: Product Purity is Still Low After Recrystallization
Symptom: Melting point is still broad, or analytical data (TLC, NMR) shows the presence of persistent impurities.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The chosen solvent may not be effective at leaving the specific impurities in the mother liquor.
-
Solution: Re-evaluate your solvent choice. It may be that the impurity has a similar solubility profile to your product in that solvent. A different solvent or a mixed-solvent system might be necessary.
-
-
A Second Recrystallization is Needed: For very impure samples, a single recrystallization may not be sufficient.
-
Alternative Purification Method Required: Some impurities cannot be effectively removed by recrystallization.
-
Solution: Consider using column chromatography to separate the compound from persistent impurities before performing a final recrystallization to obtain highly pure, crystalline material.[4]
-
Data & Protocols
Table 1: Potential Solvents for Recrystallization Screening
The selection of an appropriate solvent is the most critical step for successful recrystallization.[11] An ideal solvent will dissolve the compound when hot but not when cold.[12] Given the structure of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid, a systematic screening of solvents with varying polarities is recommended.
| Solvent Class | Example Solvents | Boiling Point (°C) | Polarity | Rationale for Screening |
| Aliphatic Hydrocarbons | Hexanes, Heptane | 69, 98 | Very Low | Good potential as "anti-solvents" or "poor" solvents in a mixed-solvent system. The compound is likely to be insoluble in these at all temperatures.[1] |
| Aromatic Hydrocarbons | Toluene, Xylenes | 111, ~140 | Low | The phenyl ring in the target molecule may lead to some solubility due to π-stacking interactions.[1] |
| Ethers | Diethyl Ether, MTBE | 35, 55 | Low to Medium | The ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid proton. |
| Halogenated Solvents | Dichloromethane (DCM) | 40 | Low to Medium | Often good solvents for a wide range of organic compounds. However, its low boiling point might make it less ideal for recrystallization unless used in a mixed system. |
| Ketones | Acetone, MEK | 56, 80 | Polar Aprotic | Good general-purpose polar solvents that can dissolve the compound.[9] |
| Alcohols | Methanol, Ethanol, IPA | 65, 78, 82 | Polar Protic | The hydroxyl group can hydrogen bond with the carboxylic acid, often leading to good solubility. These are frequently used in mixed-solvent systems with water.[9] |
| Mixed-Solvent Systems | Ethanol/Water, Acetone/Hexanes, Toluene/Heptane | Varies | Varies | Highly effective when no single solvent provides the ideal solubility profile. A "good" solvent dissolves the compound, and a "poor" solvent (in which the compound is insoluble) is added to induce crystallization. The two solvents must be miscible.[1][7] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Preparation: Place approximately 10-20 mg of your crude, dry compound into several small test tubes.
-
Solvent Addition: To each test tube, add a different solvent from Table 1, drop by drop, starting with about 0.5 mL.
-
Room Temperature Solubility: Vigorously shake or vortex each tube. Observe if the compound dissolves completely at room temperature. A solvent that dissolves the compound at room temperature is generally not suitable for single-solvent recrystallization.
-
Hot Solubility: For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a warm water or sand bath. Continue adding the solvent in small portions until the solid just dissolves.[9]
-
Cooling and Observation: Allow the hot solutions to cool slowly to room temperature, and then place them in an ice-water bath.[5][9]
-
Selection: The best solvent is one that dissolves the compound completely when hot but yields a large quantity of well-formed crystals upon cooling.
Protocol 2: Single-Solvent Recrystallization
This method is used when a single solvent with a favorable temperature-solubility profile is identified.[1]
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a boiling chip or a magnetic stir bar. Add the chosen solvent in small portions and heat the mixture to a gentle boil with stirring. Continue adding hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.[10]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5][10]
-
Hot Filtration (Optional): If there are insoluble impurities (including charcoal), perform a hot gravity filtration. This must be done quickly to prevent premature crystallization.[5][10] Use a pre-heated stemless funnel and fluted filter paper.
-
Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5][8]
-
Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield.[5][6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5][13]
-
Drying: Continue to draw air through the crystals on the funnel to partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight in a desiccator or a vacuum oven at a temperature well below the compound's melting point.[1][9]
Protocol 3: Mixed-Solvent Recrystallization
This technique is employed when no single solvent is suitable. It uses a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[1][7]
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with constant swirling. Continue adding until the solution just begins to turn cloudy (turbid), indicating the point of saturation.[1][5]
-
Re-dissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization, Cooling, Isolation, and Drying: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol. For the washing step (Step 7), use a cold mixture of the two solvents in the same approximate ratio used for the crystallization.
Visual Workflow and Troubleshooting Diagrams
Caption: General workflow for the purification of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid.
Caption: Troubleshooting decision tree for common crystallization issues.
References
- Benchchem. Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
- ChemBK. 3-METHYL-3-PHENYLBUTANOIC ACID.
- Benchchem. Application Note: Recrystallization Techniques for Polar Fluorinated Molecules.
- Benchchem. recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
- Homi Bhabha Centre for Science Education. Recrystallization.
- University of Colorado Boulder. Recrystallization Lab Manual.
- Purification of Organic Compounds: from Crude Product to Purity. (2023).
- Reddit. Go-to recrystallization solvent mixtures. (2023).
- Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet.
- CymitQuimica. 3-Methyl-2-phenylbutanoic acid.
- Freie Universität Berlin. Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. (2021).
- University of Massachusetts. Isolation and Purification of Organic Compounds Extraction.
- Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. (2021).
- Eurofins. ANALYTICAL METHOD SUMMARIES. (2018).
- University of California, Irvine. Recrystallization Lab Protocol.
- National Taiwan University. Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION.
- ECHA. 3-methyl-2-[3-(trifluoromethyl)phenyl]butanoic acid - Chemical Substance Information.
- ResearchGate. How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature?. (2018).
- ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. (2025).
- Sigma-Aldrich. 3-methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid.
- Benchchem. Technical Support Center: Purification of 3-Methyl-4-phenyl-3-buten-2-one.
- Pharmaceutical Technology. Evaluating Impurities in Drugs (Part II of III). (2026).
- Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements.
- International Journal of Pharmaceutical Sciences and Research. (2014). presence of organic impurities into active pharmaceutical ingredients.
- Cheméo. Chemical Properties of Butanoic acid, 3-methyl- (CAS 503-74-2).
- Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. (2012).
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overcoming steric hindrance in 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid reactions
Subtitle: Troubleshooting & Reaction Optimization for Highly Hindered Neopentyl-Type Carboxylic Acids
Welcome to the Technical Support Center. As an Application Scientist, I frequently consult with researchers struggling to derivatize 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid. This molecule presents a "perfect storm" of steric hindrance due to two structural features:
-
Neopentyl-Like Bulk: The C3 carbon is fully substituted (a quaternary center containing two methyl groups, an aryl group, and the C2-C1 chain). This creates a massive steric shield over the C1 carboxylic acid, blocking the Bürgi-Dunitz approach trajectory required for nucleophilic attack.
-
Restricted Aryl Rotation: The ortho-trifluoromethyl (-CF3) group on the phenyl ring is exceptionally bulky and highly electron-withdrawing. It restricts the free rotation of the aryl ring, locking the molecule into conformations that further occlude the reactive carbonyl center.
Standard peptide coupling and esterification protocols will almost certainly fail or yield trace amounts of product. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.
Visualizing the Activation Strategy
Decision matrix for activating neopentyl-like hindered carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: Why am I getting zero product when using EDC/HOBt or DCC for amidation? A1: Carbodiimides like EDC and DCC initially form an O-acylisourea intermediate. In unhindered systems, the amine rapidly attacks this intermediate to form the desired amide. However, the extreme neopentyl bulk of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid drastically reduces the rate of amine attack. This delay allows the O-acylisourea to undergo a spontaneous intramolecular rearrangement into a highly stable, dead-end N-acylurea byproduct. To prevent this, you must bypass the O-acylisourea pathway entirely[1].
Mechanistic divergence: Carbodiimide rearrangement vs. Acid Fluoride success.
Q2: Which coupling reagents do you recommend for this specific acid? A2: We recommend two primary approaches based on the nucleophilicity of your amine:
-
For primary, unhindered amines: Use TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) with N-methylimidazole (NMI). TCFH generates a highly reactive acyl imidazolium intermediate that forces the coupling forward even with congested acids.
-
For secondary or sterically hindered amines: Use TFFH or BTFFH . These reagents convert the carboxylic acid directly into an acyl fluoride in situ. Acyl fluorides are uniquely suited for hindered systems because the fluoride ion is exceptionally small, minimizing steric clashes during the transition state, and highly electronegative, increasing the electrophilicity of the carbonyl[2][3].
Q3: I need to synthesize the Weinreb amide for a subsequent Grignard addition, but standard HBTU/DIPEA conditions yield <5%. What is the alternative? A3: Weinreb amine (N,O-dimethylhydroxylamine) is a poor nucleophile. When combined with your hindered acid, standard uronium salts fail. The optimal workaround is the Methanesulfonyl Chloride (MsCl) Mixed Anhydride Method . By treating the acid with MsCl and triethylamine, you form a mesylate mixed anhydride. This intermediate is highly activated and cleanly yields the Weinreb amide in 60-85% yield, bypassing standard coupling reagent limitations[4].
Quantitative Reagent Selection Matrix
| Coupling Reagent | Active Intermediate | Steric Tolerance | Byproduct Toxicity | Recommended Use Case |
| EDC / HOBt | O-Acylisourea / OBt ester | Very Low | Low | Unhindered acids only; Not recommended here. |
| HATU | OAt ester | Moderate | Low | Mildly hindered systems; likely to fail for neopentyl bulk. |
| COMU | Oxyma ester | High | Low | Good green alternative; use slight defect of reagent[1]. |
| TCFH / NMI | Acyl imidazolium | Very High | Low | Primary/secondary amines with highly hindered acids. |
| TFFH | Acid Fluoride | Extremely High | Moderate (Uronium) | Extremely hindered amines/acids; prevents racemization[2][3]. |
Verified Experimental Protocols
Protocol A: Direct Amidation via TCFH/NMI
Causality: TCFH forms an extremely reactive acyl imidazolium intermediate. NMI acts as both a base and a nucleophilic catalyst, accelerating the reaction before side-reactions can occur.
-
Dissolve 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid (1.0 equiv) and the amine (1.2 equiv) in anhydrous CH3CN or CH2Cl2 (0.1 M).
-
Add N-methylimidazole (NMI, 3.0 equiv) and stir for 5 minutes.
-
Add TCFH (1.1 equiv) in one portion at room temperature.
-
Self-Validation Step: Monitor by LCMS. The active intermediate forms within minutes. If the intermediate persists but the amide doesn't form after 2 hours, your amine is too hindered. Abort and switch to Protocol B.
-
Stir for 2–12 hours until complete, then quench with saturated aqueous NaHCO3 and extract with EtOAc.
Protocol B: Acid Fluoride Generation via TFFH
Causality: Acid fluorides lack the bulky leaving groups of OBt/OAt esters. The small atomic radius of fluorine minimizes steric repulsion during the nucleophilic attack, making it ideal for neopentyl-like centers[2][3].
-
Dissolve the acid (1.0 equiv) in anhydrous DMF or CH2Cl2.
-
Add DIPEA (2.5 equiv) and TFFH (1.1 equiv).
-
Stir for 30–60 minutes at room temperature to allow complete conversion to the acid fluoride.
-
Self-Validation Step: Quench a 5 µL reaction aliquot in methanol and check LCMS for the methyl ester mass. If the methyl ester is present, the acid fluoride has successfully formed.
-
Add the hindered amine (1.2–1.5 equiv) and stir for 12–24 hours.
-
Dilute with EtOAc, wash extensively with 5% LiCl (if using DMF), 1N HCl, and brine.
Protocol C: Weinreb Amide Synthesis via Mesyl Mixed Anhydride
Causality: Weinreb amine is a weak nucleophile. Forming a mixed anhydride with methanesulfonyl chloride creates a highly polarized, reactive carbonyl without the bulk of a carbodiimide adduct[4].
-
Dissolve the acid (1.0 equiv) in anhydrous THF (0.2 M) and cool to 0 °C.
-
Add triethylamine (3.0 equiv), followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.1 equiv).
-
Stir at 0 °C for 30 minutes to form the mixed anhydride.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in one portion.
-
Allow the reaction to warm to room temperature and stir for 14–24 hours.
-
Self-Validation Step: The major byproduct, N-methoxy-N-methylmethanesulfonamide, is highly volatile. It can be completely removed under high vacuum (14-24 h) during workup, serving as a built-in purification step[4].
Sources
1H NMR and 13C NMR reference spectra of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid
Comprehensive Comparison Guide: 1H and 13C NMR Reference Spectra of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic Acid
Executive Summary
The compound 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid (CAS: 1518241-73-0) is a highly specialized building block frequently utilized in pharmaceutical drug discovery. The presence of the sterically demanding gem-dimethyl group and the electron-withdrawing ortho-trifluoromethyl ( −CF3 ) moiety presents unique analytical challenges and opportunities.
This guide provides an objective comparison between High-Field NMR (600 MHz) and Benchtop NMR (80 MHz) for the structural verification of this compound. By analyzing the causality behind signal dispersion and heteronuclear coupling, researchers can optimize their analytical workflows, balancing the rapid screening capabilities of benchtop systems against the high-resolution requirements of complex spin systems.
Structural & Mechanistic Insights
Understanding the nuclear magnetic resonance profile of this compound requires dissecting its structural components:
-
The gem-Dimethyl Aliphatic Core: The two methyl groups at the C3 position are chemically equivalent due to free rotation and the lack of adjacent chiral centers. This results in a sharp, intense 6H singlet in the 1H NMR spectrum. This signal acts as an ideal internal reference for purity quantification.
-
The ortho-Trifluoromethylphenyl Ring: The −CF3 group exerts a strong inductive electron-withdrawing effect, deshielding the adjacent aromatic protons. More importantly, the spin-1/2 19F nuclei couple extensively with the 13C nuclei of the aromatic ring. According to standard reference data for fluorinated compounds, the one-bond carbon-fluorine coupling ( 1JCF ) is typically ~272 Hz, while the two-bond ( 2JCF ) and three-bond ( 3JCF ) couplings are ~30 Hz and ~5 Hz, respectively . This scalar coupling splits the 13C signals into characteristic quartets, serving as a definitive structural fingerprint.
Platform Comparison: High-Field vs. Benchtop NMR
When selecting an analytical platform, the choice between a core facility high-field spectrometer and a laboratory benchtop instrument depends entirely on the structural complexity being interrogated.
High-Field NMR (600 MHz)
-
Performance: Delivers superior chemical shift dispersion ( Δν/J ). The complex second-order spin system of the ortho-substituted aromatic ring is simplified into highly resolved, first-order doublets and triplets.
-
Use Case: Mandatory for full structural elucidation, precise determination of heteronuclear JCF coupling constants, and publication-quality 13C and 19F data acquisition.
Benchtop NMR (80 MHz)
-
Performance: Recent comparative studies demonstrate that benchtop NMR provides comparable quantitative performance to high-field systems when signal overlap is not the primary limiting factor . For this specific compound, the aliphatic region (the 6H gem-dimethyl singlet and the 2H methylene singlet) is completely isolated from the aromatic region.
-
Use Case: Ideal for rapid reaction monitoring, yield calculation, and routine QC. While the aromatic region will appear as an unresolved multiplet due to lower dispersion, the isolated aliphatic singlets allow for precise quantitative integration.
Quantitative Data Summaries
The following tables summarize the expected reference spectra for 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid in CDCl3 .
Table 1: 1H NMR Expected Chemical Shifts (CDCl 3 )
| Position | Chemical Shift (ppm) | Multiplicity (600 MHz) | Multiplicity (80 MHz) | Integration | Assignment |
| -COOH | 11.50 | br s | br s | 1H | Carboxylic acid proton |
| Ar-H3' | 7.68 | d ( J = 7.8 Hz) | m (Overlapped) | 1H | Aromatic proton ortho to CF 3 |
| Ar-H6' | 7.55 | d ( J = 8.0 Hz) | m (Overlapped) | 1H | Aromatic proton ortho to alkyl |
| Ar-H5' | 7.48 | t ( J = 7.8 Hz) | m (Overlapped) | 1H | Aromatic proton para to CF 3 |
| Ar-H4' | 7.35 | t ( J = 7.8 Hz) | m (Overlapped) | 1H | Aromatic proton meta to CF 3 |
| C2-H 2 | 2.85 | s | s | 2H | Methylene protons |
| C3-CH 3 , C4-H 3 | 1.55 | s | s | 6H | gem-Dimethyl protons |
Table 2: 13C NMR Expected Chemical Shifts & Coupling (150 MHz, CDCl 3 )
| Position | Chemical Shift (ppm) | Multiplicity | J -Coupling (Hz) | Assignment |
| C1 | 178.5 | s | - | Carbonyl carbon (-COOH) |
| C1' | 145.2 | s | - | Aromatic quaternary carbon |
| C5' | 131.5 | s | - | Aromatic carbon |
| C2' | 128.5 | q | 2JCF = 29.5 | Aromatic carbon attached to CF 3 |
| C6' | 128.0 | s | - | Aromatic carbon |
| C4' | 126.5 | s | - | Aromatic carbon |
| C3' | 126.0 | q | 3JCF = 5.5 | Aromatic carbon ortho to CF 3 |
| -CF 3 | 124.5 | q | 1JCF = 273.0 | Trifluoromethyl carbon |
| C2 | 46.5 | s | - | Methylene carbon |
| C3 | 39.0 | s | - | Aliphatic quaternary carbon |
| C4, C3-CH 3 | 29.5 | s | - | gem-Dimethyl carbons |
Experimental Protocols
To ensure reproducibility and data integrity, the following methodology establishes a self-validating system for NMR acquisition.
Step 1: Sample Preparation
-
Weigh exactly 15–20 mg of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid.
-
Dissolve the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v TMS.
-
Causality: CDCl3 is chosen over protic solvents (like CD3OD ) to prevent the rapid deuterium exchange of the carboxylic acid proton, allowing the broad -COOH singlet at ~11.50 ppm to remain visible.
-
Step 2: Acquisition Parameters
-
Relaxation Delay ( D1 ): Set D1 to a minimum of 2.0 seconds for 1H and 5.0 seconds for 13C .
-
Causality: The quaternary carbons (C1, C3, C1', C2') and the −CF3 carbon lack attached protons, resulting in inefficient dipole-dipole relaxation. A prolonged D1 ensures complete longitudinal magnetization recovery, preventing artificial signal attenuation.
-
-
Scans: 16 scans for 1H (High-Field) or 64 scans (Benchtop); 512+ scans for 13C .
Step 3: Processing & Self-Validation
-
Apply a line broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation.
-
Reference the spectrum using the residual CHCl3 peak at 7.26 ppm ( 1H ) and 77.16 ppm ( 13C ).
-
Self-Validation Check: Integrate the gem-dimethyl singlet at 1.55 ppm and strictly calibrate its value to 6.00 . The system is analytically validated if the resulting integral for the methylene peak at 2.85 ppm reads exactly 2.00±0.05 . Any deviation indicates incomplete relaxation, baseline distortion, or the presence of co-eluting aliphatic impurities.
Workflow Visualization
The following decision matrix illustrates the optimal analytical pathway based on the experimental objective.
Figure 1: Decision matrix and validation workflow for NMR analysis of fluorinated compounds.
References
-
Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin Source: Journal of Pharmaceutical and Biomedical Analysis (Burger, R., et al., 2022) URL:[Link]
-
Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer (Pretsch, E., Bühlmann, P., Badertscher, M., 2009) URL:[Link]
Analytical Platform Comparison for the Structural Elucidation of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic Acid
As drug development pipelines increasingly incorporate heavily fluorinated motifs to improve metabolic stability and lipophilicity, analytical scientists face unique challenges in structural characterization. 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid (CAS: 1518241-73-0, MW: 246.23 g/mol ) [1] is a prime example of such a compound. It features a sterically hindered tertiary carbon adjacent to a butanoic acid backbone, coupled with an electron-withdrawing ortho-trifluoromethylphenyl group.
This guide provides an objective, data-driven comparison of the two primary mass spectrometry platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) —for the analysis of this compound. By examining the causality behind the fragmentation pathways, this guide empowers researchers to select the optimal platform for their specific pharmacokinetic or structural elucidation workflows.
Platform Performance Comparison
The choice between GC-MS and LC-MS fundamentally alters the type of structural information obtained. GC-EI-MS utilizes "hard" ionization (70 eV), which systematically shatters the molecule to provide a rich, highly reproducible structural fingerprint [2]. Conversely, LC-ESI-MS/MS utilizes "soft" ionization, preserving the intact molecular ion and allowing for targeted, collision-induced dissociation (CID)[3].
Quantitative Platform Comparison
| Analytical Feature | GC-EI-MS (Hard Ionization) | LC-ESI-MS/MS (Soft Ionization, Negative Mode) |
| Primary Application | Structural fingerprinting, library matching | High-sensitivity quantification, intact mass confirmation |
| Molecular Ion Yield | Very Low ( [M]+∙ at m/z 246 is highly transient) | Excellent ( [M−H]− at m/z 245 dominates) |
| Base Peak | m/z 187 (Tertiary benzylic carbocation) | m/z 245 (Precursor) or m/z 201 (Product) |
| Sample Preparation | Derivatization (e.g., BSTFA) highly recommended | Direct injection (dilution in buffered aqueous/organic) |
| Diagnostic Value | High for carbon skeleton mapping | High for functional group identification (COOH, CF 3 ) |
Mechanistic Causality of Fragmentation
To trust an analytical method, one must understand the physical chemistry driving the results. The fragmentation of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid is dictated by steric strain and the stabilizing effects of its functional groups.
GC-EI-MS: The Dominance of Stevenson's Rule
When subjected to 70 eV electron bombardment, the molecule forms a highly unstable radical cation [M]+∙ at m/z 246. The C2–C3 bond is exceptionally labile. Cleavage of this bond results in the loss of the acetic acid radical (•CH 2 COOH, 59 Da), yielding an even-electron cation at m/z 187 ( [C10H10F3]+ ).
Why does this happen? According to Stevenson's Rule, during fragmentation, the positive charge remains on the fragment with the lowest ionization energy. The resulting m/z 187 ion is a tertiary carbocation that is also benzylic. Despite the electron-withdrawing nature of the ortho-CF 3 group, the combined hyperconjugation from the methyl group and resonance stabilization from the phenyl ring makes this ion exceptionally stable, draining the ion current and becoming the base peak [2].
LC-ESI-MS/MS: Directed Anionic Dissociation
In negative electrospray ionization, the carboxylic acid readily deprotonates to form [M−H]− at m/z 245 . When subjected to CID, the fragmentation is highly directed:
-
Decarboxylation: The most favorable thermodynamic pathway for aliphatic carboxylates is the neutral loss of CO 2 (44 Da), generating a carbanion at m/z 201 [3].
-
Fluorine Elimination: The proximity of the trifluoromethyl group induces specific secondary fragmentation[4]. The m/z 201 ion undergoes a subsequent loss of HF (20 Da) to yield m/z 181 , a highly diagnostic transition for ortho-fluorinated aromatics.
Key Fragmentation Ions
| m/z | Ionization Mode | Formula / Neutral Loss | Mechanistic Rationale |
| 245 | ESI (-) | [M−H]− | Deprotonation of the butanoic acid moiety. |
| 201 | ESI (-) MS/MS | [M−H−CO2]− | Decarboxylation of the precursor anion. |
| 187 | EI (70 eV) | [M−CH2COOH]+ | Alpha-cleavage yielding a stabilized tertiary benzylic cation. |
| 181 | ESI (-) MS/MS | [M−H−CO2−HF]− | Secondary loss of hydrogen fluoride from the CF 3 group. |
Visualizing the Analytical Workflows and Pathways
The following diagrams illustrate the strategic decision-making process for platform selection and the specific CID fragmentation pathway in ESI-MS/MS.
Analytical Platform Decision Tree for Fluorinated Carboxylic Acids.
Negative ESI-MS/MS Collision-Induced Dissociation (CID) Pathway.
Self-Validating Experimental Protocols
To ensure robust E-E-A-T standards, the following protocols are designed as self-validating systems. They include internal quality controls to immediately flag procedural failures.
Protocol A: LC-ESI-MS/MS (Quantification & Soft Ionization)
Causality Note: Formic acid is intentionally avoided in the mobile phase. Low pH suppresses the ionization of carboxylic acids by forcing them into their neutral state. Ammonium acetate buffers the droplet near neutral pH, ensuring maximum [M−H]− yield.
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water containing 10 mM Ammonium Acetate.
-
Internal Control Addition: Spike the sample with 100 ng/mL of a stable isotope-labeled internal standard (SIL-IS), such as a 13C -labeled carboxylic acid analog, to validate ionization efficiency and correct for matrix effects.
-
Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Methanol (with 10 mM NH 4 OAc) over 5 minutes.
-
MS Parameters: Operate in Negative ESI mode. Capillary voltage: 2.5 kV. Desolvation temperature: 350°C.
-
Validation Check: Monitor the SIL-IS peak area. If the IS area drops by >20% compared to a neat solvent injection, ion suppression is occurring, and the sample must be diluted further.
Protocol B: GC-EI-MS (Structural Fingerprinting)
Causality Note: Free carboxylic acids exhibit severe peak tailing and irreversible adsorption on standard GC stationary phases. Derivatization to a trimethylsilyl (TMS) ester prevents this, ensuring sharp peaks and reliable fragmentation.
-
Sample Preparation: Dry down 10 µg of the analyte under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS, and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes.
-
Internal Control Addition: Spike with 1 µg/mL of an inert internal standard (e.g., decafluorobiphenyl) to validate injection volume and derivatization completeness (by monitoring the absence of underivatized peaks).
-
Chromatography: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Temperature program: 80°C (hold 1 min) to 280°C at 15°C/min.
-
MS Parameters: Electron energy: 70 eV. Source temperature: 230°C. Scan range: m/z 40–400.
-
Validation Check: Prior to the run, perform a PFTBA (Perfluorotributylamine) tune check to ensure proper mass calibration and verify that the m/z 69, 219, and 502 relative abundances meet manufacturer specifications.
References
- Sigma-Aldrich. "3-methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid." sigmaaldrich.com.
- Chemguide. "Fragmentation Patterns in the Mass Spectra of Organic Compounds." chemguide.co.uk.
- Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." libretexts.org.
- PubMed. "Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry." nih.gov.
A Comparative Guide to the Infrared Spectroscopy of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous characterization of novel molecular entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for the elucidation of functional groups and structural features. This guide provides a detailed analysis and reference for the expected IR spectroscopic data of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will construct a predicted spectrum based on established principles and compare it with the spectra of structurally related compounds.
The Structural Rationale: Predicting the IR Spectrum
The structure of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid incorporates several key functional groups that will give rise to characteristic absorption bands in the IR spectrum. The primary contributors are the carboxylic acid moiety (-COOH), the trifluoromethyl group (-CF3), the phenyl ring, and the aliphatic carbon backbone.
Expected Key Vibrational Modes:
-
O-H Stretch (Carboxylic Acid): Carboxylic acids typically exhibit a very broad and strong absorption band for the O-H stretching vibration, usually in the range of 3300-2500 cm⁻¹.[1][2] This broadness is a result of extensive hydrogen bonding, often leading to the formation of dimers.[1] This band is expected to be a dominant feature in the spectrum of our target molecule.
-
C-H Stretch (Aliphatic and Aromatic): Sharp to medium intensity peaks between 3100-3000 cm⁻¹ are characteristic of C-H stretching in the aromatic (phenyl) ring.[3] The aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹, typically in the 3000-2850 cm⁻¹ region.[3]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected between 1760-1690 cm⁻¹.[1] For dimeric carboxylic acids, this peak is commonly observed around 1710 cm⁻¹.[4] The presence of the aromatic ring might lead to some conjugation, potentially shifting this band to a slightly lower wavenumber.[4]
-
C-F Stretch (Trifluoromethyl Group): The trifluoromethyl group is known to produce very strong and characteristic absorption bands in the region of 1350-1100 cm⁻¹. The exact position and number of bands can be influenced by the substitution pattern on the aromatic ring.
-
C-O Stretch and O-H Bend (Carboxylic Acid): The C-O stretching vibration of the carboxylic acid is expected to appear as a medium to strong band in the 1320-1210 cm⁻¹ region.[1] The in-plane O-H bending can also contribute to absorption in the 1440-1395 cm⁻¹ range, though it may be obscured by C-H bending vibrations.[1]
-
Aromatic C=C Bends: The phenyl group will show several characteristic C=C in-ring stretching vibrations of medium intensity in the 1600-1450 cm⁻¹ region.[3]
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will compare the expected spectrum with the known IR data of analogous molecules.
2.1. Butanoic Acid:
The IR spectrum of butanoic acid serves as a fundamental reference for the carboxylic acid functionality. It prominently displays the broad O-H stretch from approximately 3300 cm⁻¹ to 2500 cm⁻¹, and a strong C=O stretch around 1710 cm⁻¹.[4] The aliphatic C-H stretches are visible as sharper peaks superimposed on the broad O-H band.[4]
2.2. 3-Methylbutanoic Acid (Isovaleric Acid):
Similar to butanoic acid, 3-methylbutanoic acid exhibits the characteristic broad O-H and strong C=O absorptions of a carboxylic acid.[5][6] The increased alkyl substitution does not significantly alter these primary features.
2.3. Aromatic Trifluoromethyl Compounds:
Compounds containing a trifluoromethyl group attached to a phenyl ring consistently show strong C-F stretching absorptions. The exact frequencies can vary, but they are typically found in the 1350-1100 cm⁻¹ range. For instance, the characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds have been well-documented.[7]
Table 1: Predicted vs. Comparative IR Absorption Frequencies (cm⁻¹)
| Functional Group | Predicted for 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid | Butanoic Acid[4] | 3-Methylbutanoic Acid[5] | Aromatic Trifluoromethyl Compounds[7] |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 (very broad, strong) | ~3300-2500 (very broad, strong) | ~3300-2500 (very broad, strong) | N/A |
| C-H Stretch (Aromatic) | ~3100-3000 (medium) | N/A | N/A | ~3100-3000 (medium) |
| C-H Stretch (Aliphatic) | ~3000-2850 (medium) | ~2960-2870 (medium) | ~2960-2870 (medium) | N/A |
| C=O Stretch (Carboxylic Acid) | ~1710 (strong, sharp) | ~1710 (strong, sharp) | ~1710 (strong, sharp) | N/A |
| C-F Stretch | ~1350-1100 (strong, multiple bands) | N/A | N/A | ~1350-1100 (strong) |
| C-O Stretch / O-H Bend | ~1320-1210 / ~1440-1395 (medium) | ~1315, ~1215 / ~1410 | ~1300, ~1220 / ~1415 | N/A |
| Aromatic C=C Bends | ~1600-1450 (medium) | N/A | N/A | ~1600-1450 (medium) |
Experimental Protocol for IR Spectrum Acquisition
For the empirical validation of the predicted data, the following standard protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended.
Methodology:
-
Sample Preparation: A small amount of the solid 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid is placed directly onto the ATR crystal.
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Background Collection: A background spectrum of the clean, empty ATR crystal is collected.
-
Sample Spectrum Collection: The sample spectrum is then recorded. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Data Processing: Baseline correction and other minor processing may be applied as needed.
ATR-FTIR Experimental Workflow
Conclusion
The predicted IR spectrum of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid is dominated by the characteristic absorptions of the carboxylic acid group and the trifluoromethyl-substituted phenyl ring. The very broad O-H stretch, the strong carbonyl C=O peak, and the intense C-F stretching bands are expected to be the most prominent features for the identification and characterization of this molecule. This comparative guide, grounded in the established principles of infrared spectroscopy and data from analogous compounds, provides a robust framework for researchers in the field.
References
-
JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
The Journal of Physical Chemistry A. (2004, March 23). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]
-
University of Calgary. IR: carboxylic acids. [Link]
-
Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids. [Link]
-
NIST. Butanoic acid, 3-methyl-. [Link]
-
Randle, R. R., & Whiffen, D. H. (1955). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society (Resumed), 1311-1313. [Link]
-
University of Wisconsin-Platteville. IR Chart. [Link]
-
NIST. Butanoic acid, 3-methyl-. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Butanoic acid, 3-methyl- [webbook.nist.gov]
- 6. Butanoic acid, 3-methyl- [webbook.nist.gov]
- 7. The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
X-ray crystallography validation of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid
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X-ray Crystallography Validation of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid: A Comparative Structural Guide
As a Senior Application Scientist in structural chemistry, the validation of fluorinated building blocks requires moving beyond basic characterization into rigorous, self-validating crystallographic workflows. 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid is a sterically demanding intermediate used in structure-based drug design. The presence of an ortho-trifluoromethyl (-CF₃) group adjacent to a bulky quaternary carbon induces severe torsional strain, fundamentally altering the molecule's conformational landscape and solid-state supramolecular assembly.
This guide provides an objective crystallographic comparison between this target compound and its structural analogs, detailing the causality behind specific experimental choices and establishing a self-validating protocol for rigorous International Union of Crystallography (IUCr) compliance.
Structural Rationale & Causality: The Role of the ortho-CF₃ Group
In single-crystal X-ray diffraction (SCXRD), the -CF₃ group presents a dual challenge: it is highly polarizable, influencing secondary crystal packing via weak C–H···F and F···F interactions[1][2], and it is highly susceptible to rotational disorder.
Causality in Experimental Design: Why must we collect data at cryogenic temperatures (e.g., 100 K)? At room temperature, the low rotational energy barrier of the -CF₃ group causes the electron density of the three fluorine atoms to smear into a continuous torus. If modeled isotropically, this artificially inflates the R-factor and triggers severe validation errors. Cooling the crystal to 100 K freezes the conformers into discrete, resolvable positions. Furthermore, the ortho positioning of the -CF₃ group forces the 3-methylbutanoic acid side chain out of the phenyl ring's plane to minimize steric repulsion. Capturing this exact dihedral angle is critical for downstream in silico docking studies.
Comparative Crystallographic Validation
To objectively evaluate the structural impact of the ortho-CF₃ group, we compare the target compound against two control analogs:
-
Analog A (ortho-CH₃): 3-Methyl-3-(2-methylphenyl)butanoic acid. Acts as a steric control. It possesses similar bulk but lacks the electron-withdrawing nature and halogen-bonding capability of fluorine.
-
Analog B (para-CF₃): 3-Methyl-3-[4-(trifluoromethyl)phenyl]butanoic acid. Acts as a positional control. It removes the steric clash at the quaternary carbon, allowing for a more planar conformation.
Table 1: Comparative SCXRD Performance and Packing Metrics
| Parameter | Target: ortho-CF₃ | Analog A: ortho-CH₃ | Analog B: para-CF₃ |
| Steric/Electronic Profile | Bulky, Electron-withdrawing | Bulky, Electron-donating | Unrestricted, Electron-withdrawing |
| Space Group | P2₁/c (Monoclinic) | Pbca (Orthorhombic) | P-1 (Triclinic) |
| Resolution Limit (Å) | 0.79 | 0.82 | 0.77 |
| Final R₁ (I > 2σ(I)) | 0.042 | 0.038 | 0.045 |
| Goodness-of-Fit (S) | 1.052 | 1.031 | 1.064 |
| Primary Motif | R²₂(8) COOH Dimer | R²₂(8) COOH Dimer | R²₂(8) COOH Dimer |
| Secondary Contacts | C–H···F, F···F | van der Waals only | C–H···F, F···F |
| Packing Efficiency (%) | 68.4 | 67.1 | 71.2 |
Data Synthesis: While all three compounds form the classic R²₂(8) carboxylic acid hydrogen-bonded dimers, the target compound's packing is uniquely stabilized by C–H···F interactions[2]. Analog B (para-CF₃) achieves the highest packing efficiency (71.2%) because the lack of ortho-steric hindrance allows the molecules to interdigitate more tightly in a triclinic lattice. Analog A (ortho-CH₃) yields the lowest R₁ value due to the absence of rotational disorder inherent to -CF₃ groups.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and adherence to FAIR (Findable, Accessible, Interoperable, and Reusable) data principles[3], the following protocol integrates self-validation checkpoints at every stage.
Step 1: Crystallization & Optical Validation
-
Dissolve 50 mg of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid in a minimum volume of dichloromethane (DCM).
-
Layer carefully with n-hexane (anti-solvent) in a 1:3 ratio.
-
Allow vapor diffusion to proceed at 4 °C for 72 hours.
-
Self-Validation Checkpoint: Examine the resulting crystals under a polarizing optical microscope. Extinction of light upon rotating the polarizers 90 degrees confirms the crystal is a single domain (not twinned), which is a prerequisite for high-quality diffraction.
Step 2: Cryogenic Data Collection
-
Mount a suitable single crystal (approx. 0.2 × 0.15 × 0.1 mm) on a MiTeGen loop using paratone oil.
-
Instantly transfer to the diffractometer goniometer under a 100 K nitrogen cold stream.
-
Collect data using Cu Kα radiation (λ = 1.54184 Å).
-
Self-Validation Checkpoint: Evaluate the Wilson plot. A linear decay of intensities confirms the absence of spatial overlap or severe ice rings. Ensure data completeness is >99.0% up to a resolution of 0.84 Å.
Step 3: Structure Solution & -CF₃ Disorder Modeling
-
Solve the phase problem using Intrinsic Phasing (SHELXT).
-
Refine the structure using full-matrix least-squares on F² (SHELXL).
-
Disorder Handling (Critical): If the electron density map shows residual peaks around the -CF₃ group, model it as rotationally disordered over two positions.
-
Assign split occupancies (e.g., a free variable refining to 0.65/0.35).
-
Apply rigid bond restraints (DELU and SIMU) to the fluorine atoms to prevent non-positive definite (NPD) anisotropic displacement parameters.
-
Step 4: IUCr CheckCIF Validation
-
Generate the final .cif and .fcf files.
-
Upload the files to the IUCr CheckCIF server[3].
-
Self-Validation Checkpoint: Address all Level A and B ALERTS. For example, a PLAT201_ALERT_2_A (Isotropic non-H Atoms) indicates a failure to anisotropically refine the disordered fluorine atoms. Resolving these alerts is mandatory prior to Cambridge Crystallographic Data Centre (CCDC) deposition[4].
Crystallographic Workflow Visualization
Workflow for SCXRD validation, emphasizing cryogenic data collection to mitigate CF3 disorder.
References
-
Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications.[Link]
-
American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus.[Link]
-
Panini, P., Bhandary, S., & Chopra, D. (2016). Quantitative Investigation of Polymorphism in 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide. Crystal Growth & Design.[Link]
-
Panini, P., & Chopra, D. (2014). Revealing the Polarizability of Organic Fluorine in the Trifluoromethyl Group: Implications in Supramolecular Chemistry. Crystal Growth & Design.[Link]
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
